Hemiphroside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H38O17 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1 |
InChI Key |
MMSLLYRTBSZHLL-NQPXJSJASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of Hemiphroside B from Scrophularia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hemiphroside B, a triterpenoid (B12794562) saponin (B1150181), has been identified as a constituent of plants belonging to the Scrophularia genus. This technical guide provides a comprehensive overview of the methodologies applicable to the isolation and characterization of this compound from Scrophularia species, with a particular focus on Scrophularia scopolii. Due to the limited availability of specific literature on the isolation of this compound, this document outlines a generalized workflow derived from established protocols for the extraction and purification of oleanane-type saponins (B1172615) from plant matrices. The guide includes detailed experimental protocols, data presentation tables for anticipated results, and visualizations of the experimental workflow.
Introduction
The genus Scrophularia, commonly known as figworts, comprises a diverse group of flowering plants that are rich in a variety of secondary metabolites, including iridoids, flavonoids, and saponins. Among these, the oleanane-type triterpenoid saponins are of significant interest due to their potential pharmacological activities. This compound is a known saponin that has been reported in this genus. The isolation and purification of such compounds are critical steps in drug discovery and development, enabling detailed structural elucidation and biological activity screening. This guide presents a generalized yet detailed approach for the isolation of this compound, tailored for a research and drug development audience.
General Isolation and Purification Workflow
The isolation of this compound from Scrophularia species typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following workflow is a standard procedure for the isolation of saponins from plant material.
Detailed Experimental Protocols
The following protocols are generalized methods for the isolation of oleanane-type saponins and can be adapted for the specific isolation of this compound from Scrophularia scopolii.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material of Scrophularia scopolii. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a hot-air oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 500 g) in a cellulose (B213188) thimble.
-
Extract with methanol or 80% ethanol in a Soxhlet apparatus for 24-48 hours.
-
The solvent choice is critical; methanol and ethanol are effective for extracting polar glycosides like saponins.
-
-
Maceration:
-
Soak the powdered plant material in methanol or 80% ethanol (1:10 w/v) at room temperature for 3-5 days with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process with fresh solvent two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the filtrates from either method.
-
Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Saponins are typically enriched in the n-butanol fraction due to their polar glycosidic nature.
-
-
Concentration of the Saponin-Rich Fraction:
-
Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.
-
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Subject the dried n-butanol fraction to column chromatography on a suitable stationary phase. Common choices include:
-
Silica Gel: Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Diaion HP-20 or Amberlite XAD resins: Wash the column with water to remove highly polar impurities, then elute the saponins with increasing concentrations of methanol in water.
-
-
Collect fractions of a defined volume (e.g., 20 mL).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v, lower phase).
-
Visualize the spots by spraying with a suitable reagent, such as 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.
-
Pool the fractions containing the target compound based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative HPLC on a C18 column.
-
Use a gradient elution system, typically with acetonitrile (B52724) and water or methanol and water.
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete structure of the molecule.
Data Presentation
Quantitative data from the isolation process should be meticulously recorded to assess the efficiency of the procedure.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | % Yield |
| Crude Methanolic Extract | 500 | 75 | 15 |
| n-Hexane Fraction | 75 | 10 | 13.3 |
| Chloroform Fraction | 75 | 8 | 10.7 |
| Ethyl Acetate Fraction | 75 | 5 | 6.7 |
| n-Butanol Fraction | 75 | 20 | 26.7 |
| This compound (Pure) | 20 | 0.15 | 0.75 (of butanol fraction) |
Note: The values presented in this table are hypothetical and serve as a template for data recording.
Table 2: Chromatographic Parameters for HPLC Purification
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 20% B; 5-40 min, 20-60% B; 40-45 min, 60-100% B |
| Flow Rate | 10 mL/min |
| Detection | ELSD or UV at 205 nm |
| Retention Time of this compound | ~25 min (Hypothetical) |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activities and associated signaling pathways of this compound. Research in this area would be a valuable contribution to the understanding of the pharmacological potential of this compound. A general workflow for investigating biological activity is proposed below.
Conclusion
The isolation of this compound from Scrophularia species, while not yet specifically detailed in readily available literature, can be systematically approached using established phytochemical techniques. The protocols outlined in this guide provide a robust framework for researchers to successfully extract, purify, and characterize this oleanane-type saponin. Meticulous execution of these steps, coupled with careful data collection and analysis, will be crucial for obtaining a high-purity compound suitable for further pharmacological investigation. Future research should focus on the elucidation of the biological activities of this compound and the underlying molecular mechanisms to fully realize its therapeutic potential.
The Uncharted Path: A Technical Guide to the Biosynthesis of Hemiphroside B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B, a complex iridoid glycoside found in plants of the Lagotis genus, presents a fascinating subject for biosynthesis research. While the specific pathway to this compound has not been fully elucidated, this technical guide provides a comprehensive overview of the established core iridoid biosynthesis pathway and proposes a putative route to this compound based on its intricate chemical structure and known enzymatic reactions in related plant species. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of relevant quantitative data, and visual diagrams of the proposed metabolic cascades to stimulate further investigation into this promising natural product.
Introduction to Iridoid Glycosides
Iridoids are a large and diverse class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton.[1] They are widely distributed in the plant kingdom and play crucial roles in plant defense mechanisms.[2] In their glycosylated form, known as iridoid glycosides, these compounds exhibit a broad spectrum of biological activities, making them valuable leads for drug discovery and development. This compound, with its unique and complex structure, is a member of this significant class of natural products.
The Core Iridoid Biosynthesis Pathway
The biosynthesis of iridoid glycosides originates from the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core pathway can be conceptually divided into three main stages: formation of the iridoid skeleton, oxidative modifications, and subsequent glycosylation.[2]
Formation of the Iridoid Skeleton
The initial steps involve the enzymatic conversion of GPP to the central iridoid precursor, nepetalactol or its stereoisomers. This transformation is catalyzed by a series of key enzymes:
-
Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol, and its corresponding dialdehyde, iridodial.
Modifications of the Iridoid Scaffold
Following the formation of the initial iridoid structure, a series of oxidative and other modifications lead to key intermediates such as 7-deoxyloganic acid and loganin. These reactions are catalyzed by various enzymes, including cytochrome P450 hydroxylases and methyltransferases.
A Putative Biosynthetic Pathway for this compound
Based on the complex structure of this compound (C31H38O17), a plausible biosynthetic pathway can be proposed, originating from a common iridoid precursor such as 7-deoxyloganic acid or a related intermediate. The structure of this compound suggests a series of specific hydroxylations, glycosylations, and an acylation event.
Structural Analysis of this compound:
This compound is characterized by a core iridoid structure that is heavily decorated with multiple hydroxyl groups and two different sugar moieties, as well as a phenylpropanoid acyl group. This suggests the involvement of specific tailoring enzymes.
Proposed Pathway:
The proposed pathway initiates from a late-stage iridoid intermediate, likely a hydroxylated derivative of 7-deoxyloganic acid. The subsequent steps would involve:
-
Multiple Hydroxylations: A series of cytochrome P450 monooxygenases would introduce hydroxyl groups at specific positions on the iridoid ring.
-
Sequential Glycosylations: Two distinct UDP-glycosyltransferases (UGTs) would then attach the different sugar units to the hydroxylated aglycone. Plant UGTs are known for their ability to glycosylate a wide range of secondary metabolites.
-
Acylation: Finally, an acyltransferase would catalyze the transfer of a phenylpropanoid-derived acyl group to one of the sugar moieties.
Quantitative Data Summary
The following tables summarize key quantitative data for enzymes involved in the core iridoid biosynthesis pathway. Data for the specific enzymes in the putative this compound pathway are currently unavailable and represent a key area for future research.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | [3] |
| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | [4] |
| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | [5] |
Table 1: Kinetic Parameters of Core Iridoid Biosynthesis Enzymes.
| Plant Species | Tissue | Iridoid Glycoside | Concentration (mg/g DW) | Reference |
| Gentiana lutea | Roots | Gentiopicroside | 44.6 - 95.3 | [6] |
| Gentiana lutea | Roots | Loganic acid | 1.0 - 7.6 | [6] |
Table 2: Representative Concentrations of Iridoid Glycosides in Plant Tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the elucidation of iridoid biosynthetic pathways.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The coding sequence of the target enzyme (e.g., a putative P450 or UGT from Lagotis integra) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced according to the specific vector system (e.g., with IPTG for E. coli or galactose for yeast).
-
Cell Lysis: Cells are harvested and lysed by sonication or enzymatic digestion in a suitable buffer.
-
Protein Purification: The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic properties of a purified enzyme.
Protocol for a Putative UDP-Glycosyltransferase (UGT):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified UGT, the acceptor substrate (a putative iridoid aglycone intermediate), and the sugar donor (e.g., UDP-glucose).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent such as methanol.
-
Product Analysis: Analyze the reaction products by HPLC-MS to identify the glycosylated product and quantify its formation.
-
Kinetic Analysis: To determine Km and kcat, vary the substrate concentration while keeping the enzyme concentration constant and measure the initial reaction rates.
Conclusion and Future Directions
The biosynthesis of this compound represents an exciting frontier in natural product research. This technical guide has provided a comprehensive overview of the known aspects of iridoid biosynthesis and a scientifically grounded, putative pathway for this compound. The detailed experimental protocols and compiled quantitative data offer a practical starting point for researchers aiming to unravel this complex metabolic route.
Future research should focus on the transcriptome and metabolome analysis of Lagotis integra to identify candidate genes encoding the proposed hydroxylases, glycosyltransferases, and acyltransferases.[1] Subsequent functional characterization of these enzymes through heterologous expression and in vitro assays will be crucial to validate the proposed pathway. Elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems.
References
- 1. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid glucosides in the genus Sutera (Scrophulariaceae) as chemotaxonomic markers in tribe Limoselleae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Hemiphroside B: A Search for Elusive Data
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR and MS) for Hemiphroside B remains elusive. While the existence of this natural product is confirmed, access to its primary characterization data is currently limited.
This compound, a phenylethanoid glycoside with the chemical formula C₃₁H₃₈O₁₇ and CAS number 165338-28-3, has been identified as a constituent of the plants Lagotis integra and Hemiphragma heterophyllum. The initial isolation and characterization of this compound from Hemiphragma heterophyllum was reported in a 2004 publication in the "China Journal of Chinese Materia Medica" by Liu Li-Juan and colleagues. This publication is presumed to contain the foundational ¹H NMR, ¹³C NMR, and mass spectrometry data essential for its structural elucidation. However, the full text of this article is not readily accessible through publicly available databases, hindering the retrieval of the specific spectroscopic values.
Subsequent searches for this data in other research articles and spectral databases have not yielded the specific numerical data required to fulfill the request for a detailed technical guide. While general information about the class of phenylethanoid glycosides and typical spectroscopic ranges for their constituent moieties is available, this does not substitute for the specific experimental data of this compound.
The Path Forward for Researchers
For researchers, scientists, and drug development professionals seeking the spectroscopic data for this compound, the most direct path would be to obtain the original 2004 publication from the "China Journal of Chinese Materia Medica." University libraries with extensive international journal subscriptions or document delivery services may be able to provide access to this article.
Without the specific data, a comprehensive technical guide as requested cannot be constructed. The following sections outline the type of information that would be presented had the data been available.
Hypothetical Data Presentation
Had the spectroscopic data been accessible, it would be organized as follows for clarity and comparative analysis.
Mass Spectrometry Data
A table summarizing the key mass spectrometry findings for this compound would be provided.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species | Relative Abundance (%) |
| ESI+ | [Data Not Available] | [M+H]⁺ | [Data Not Available] |
| ESI+ | [Data Not Available] | [M+Na]⁺ | [Data Not Available] |
| HR-ESI-MS | [Data Not Available] | [M+H]⁺ (Calculated) | [Data Not Available] |
| HR-ESI-MS | [Data Not Available] | [M+H]⁺ (Found) | [Data Not Available] |
¹H NMR Spectroscopic Data
The proton NMR data would be presented in a table detailing chemical shifts, multiplicities, coupling constants, and assignments.
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
¹³C NMR Spectroscopic Data
The carbon NMR data would be tabulated to show the chemical shift and assignment for each carbon atom in the molecule.
| Position | δC (ppm) | Assignment |
| [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
Detailed methodologies for the acquisition of the NMR and MS data would be provided, based on the description in the original research article. This would typically include:
-
Sample Preparation: Details on the isolation and purification of this compound, the solvent used for analysis, and the sample concentration.
-
NMR Spectroscopy: Information on the spectrometer (manufacturer, model, and field strength), the types of NMR experiments performed (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), and the specific parameters for each experiment (e.g., pulse sequences, acquisition times, relaxation delays).
-
Mass Spectrometry: Description of the mass spectrometer (manufacturer and model), the ionization technique employed (e.g., ESI, MALDI), the scan mode (e.g., full scan, product ion scan), and the relevant instrument settings (e.g., capillary voltage, collision energy).
Visualization of Experimental Workflow
A diagram illustrating the general workflow for the isolation and spectroscopic analysis of a natural product like this compound would be presented.
Caption: A generalized workflow for the isolation and structural elucidation of natural products.
Unraveling the Therapeutic Potential of Flavonol Glycosides: A Technical Guide to Hyperoside
Disclaimer: Initial searches for "Hemiphroside B" did not yield any publicly available scientific literature. It is possible that this is a rare compound, a novel discovery with limited data, or a potential misspelling. This guide will focus on Hyperoside (B192233) , a structurally related and extensively researched flavonol glycoside with a broad spectrum of therapeutic applications, which may be of interest to researchers in this field.
Introduction to Hyperoside
Hyperoside, a quercetin-3-O-β-D-galactoside, is a prominent flavonol glycoside found in numerous medicinal plants, including those from the Hypericum and Crataegus genera.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known therapeutic targets of Hyperoside, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties.
Key Therapeutic Targets and Mechanisms of Action
Hyperoside exerts its therapeutic effects by modulating a variety of cellular processes and signaling pathways. Its primary mechanisms revolve around the mitigation of oxidative stress and inflammation, which are central to the pathogenesis of numerous diseases.
Anti-inflammatory Effects
Hyperoside has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models.[1][4] Its primary anti-inflammatory mechanisms include:
-
Inhibition of NF-κB Signaling: Hyperoside has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[4] By inhibiting the IκB kinase (IKK) pathway, Hyperoside prevents the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[5][6]
-
Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including ERK1/2, JNK, and p38 MAPK, are crucial in mediating inflammatory responses.[7] Hyperoside has been observed to inhibit the phosphorylation of these kinases, leading to a reduction in inflammatory gene expression.[4]
-
Targeting High-Mobility Group Box 1 (HMGB1): HMGB1 is a critical mediator of systemic inflammation. Hyperoside has been found to inhibit the release and activity of HMGB1, thereby attenuating the inflammatory response in conditions like sepsis.[4]
Antioxidant Effects
The potent antioxidant activity of Hyperoside is a cornerstone of its therapeutic potential, protecting cells from damage induced by reactive oxygen species (ROS).[1][2][3][8] Key antioxidant mechanisms include:
-
Direct ROS Scavenging: Hyperoside can directly neutralize free radicals, thereby reducing cellular oxidative stress.[3]
-
Activation of the Nrf2/ARE Pathway: Hyperoside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9]
-
Enhancement of Endogenous Antioxidant Enzymes: Hyperoside has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cellular defense against oxidative damage.[3]
Quantitative Data on Hyperoside Activity
The following table summarizes key quantitative data from various studies, illustrating the potency of Hyperoside in different experimental settings.
| Parameter | Model System | Target/Effect | Value | Reference |
| IC50 | LPS-stimulated RAW 264.7 cells | TNF-α production | ~25 µM | [5] |
| IC50 | LPS-stimulated RAW 264.7 cells | IL-6 production | ~30 µM | [5] |
| EC50 | HBV-infected HepG2.2.15 cells | Inhibition of HBsAg secretion | 4.6 µM | [10] |
| EC50 | HBV-infected HepG2.2.15 cells | Inhibition of HBeAg secretion | 3.9 µM | [10] |
| - | H2O2-induced oxidative stress in HepG2 cells | Reduction in ROS production | Significant at 10-50 µM | [2] |
Signaling Pathways Modulated by Hyperoside
The therapeutic effects of Hyperoside are underpinned by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the therapeutic targets of Hyperoside.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), RAW 264.7 murine macrophages, and HepG2 human hepatoma cells are commonly used.[2][4][5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Hyperoside for a specified duration before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or an oxidant (e.g., hydrogen peroxide - H2O2).
Western Blot Analysis for Signaling Protein Expression
-
Objective: To determine the effect of Hyperoside on the expression and phosphorylation of key signaling proteins.
-
Protocol:
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-ERK, ERK, Nrf2, HO-1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the production of pro-inflammatory cytokines.
-
Protocol:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To assess the antioxidant capacity of Hyperoside.
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with Hyperoside followed by an oxidant.
-
The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
The fluorescence intensity is measured using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
-
Nuclear and Cytoplasmic Protein Extraction
-
Objective: To determine the nuclear translocation of transcription factors like NF-κB and Nrf2.
-
Protocol:
-
Nuclear and cytoplasmic fractions are separated using a commercial nuclear and cytoplasmic extraction kit.
-
The protein concentrations of both fractions are determined.
-
The levels of the transcription factor in each fraction are analyzed by Western blotting.
-
Conclusion and Future Directions
Hyperoside has emerged as a promising natural compound with significant therapeutic potential, primarily driven by its potent anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 highlights its pleiotropic effects on cellular function. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of Hyperoside.
Future research should focus on:
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for clinical applications.
-
Clinical Trials: To evaluate the efficacy and safety of Hyperoside in human diseases, particularly those with an inflammatory or oxidative stress component.
-
Structure-Activity Relationship Studies: To identify more potent and specific derivatives of Hyperoside.
By continuing to unravel the complex mechanisms of action of flavonol glycosides like Hyperoside, the scientific community can pave the way for the development of novel and effective therapies for a wide range of human diseases.
References
- 1. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperoside as a Potential Natural Product Targeting Oxidative Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoside mitigates amphotericin B-induced nephrotoxicity in HK-2 cells via bioenergetic and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperoside Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic hepatitis B: New potential therapeutic drugs target - PMC [pmc.ncbi.nlm.nih.gov]
Review of iridoid glycosides from Scrophularia
An In-depth Technical Guide to Iridoid Glycosides from Scrophularia
Executive Summary
The genus Scrophularia (figworts) is a significant source of a diverse array of secondary metabolites, among which iridoid glycosides are predominant.[1][2] These monoterpenoid compounds, characterized by a cyclopentanopyran core, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, hepatoprotective, neuroprotective, antidiabetic, and antimicrobial effects.[3][4][5] This has drawn considerable attention from researchers and drug development professionals. This technical guide provides a comprehensive review of the iridoid glycosides isolated from Scrophularia, detailing their chemical diversity, established experimental protocols for their extraction and identification, and current understanding of their mechanisms of action, with a focus on relevant signaling pathways.
Introduction
The genus Scrophularia encompasses 200-350 species, primarily found in Asia and Europe.[1][6] Traditionally, various species have been used in folk medicine to treat conditions like inflammation, skin disorders, and infections.[4][6] Modern phytochemical investigations have revealed that iridoid glycosides, alongside phenylpropanoid glycosides, are the major bioactive constituents responsible for the therapeutic potential of these plants.[2] Iridoids are monoterpenes built on a cyclopenta[c]pyran skeleton and are typically found as glycosides in Scrophularia. Their structural diversity and potent biological activities make them promising candidates for the development of new therapeutic agents.[1][7]
Chemical Diversity of Iridoid Glycosides in Scrophularia
Over 70 distinct iridoid glycosides have been isolated from the genus Scrophularia.[2] These compounds often feature acylated derivatives of a catalpol (B1668604) or aucubin (B1666126) core. The nature and position of these acyl groups (e.g., cinnamoyl, acetyl) contribute significantly to the diversity and biological activity of the molecules.[5] A summary of prominent iridoid glycosides and the Scrophularia species from which they have been isolated is presented in Table 1.
Table 1: Selected Iridoid Glycosides Isolated from Scrophularia Species
| Iridoid Glycoside | Scrophularia Species | Reference(s) |
| Aucubin | S. aestivalis, S. umbrosa, S. trifoliata, S. oblongifolia | [3][8][9][10] |
| Harpagoside | S. aestivalis, S. deserti, S. oblongifolia | [3][10][11] |
| 8-O-acetyl-harpagide | S. deserti, S. aestivalis | [3][11] |
| Catalpol | S. trifoliata | [9] |
| 6-O-methyl catalpol | S. aestivalis | [3] |
| Scropolioside A & B | S. scopolii | [12] |
| Scropolioside D | S. deserti, S. dentata | [11][13] |
| Scropolioside D2 | S. deserti | [11] |
| Harpagoside B | S. deserti | [11] |
| Koelzioside | S. deserti | [11] |
| Hypericifolin A & B | S. hypericifolia | [6] |
| 6'-acetyl hypericifolin A & B | S. hypericifolia | [6] |
| Lamalbide | S. umbrosa | [8] |
| cis-laterioside | S. trifoliata | [9] |
| Scrodentosides A-E | S. dentata | [13] |
| Scrophuloside A5 & A6 | S. oblongifolia | [10] |
Experimental Protocols
The extraction, isolation, and structural elucidation of iridoid glycosides from Scrophularia follow a standardized workflow involving solvent extraction, chromatographic separation, and spectroscopic analysis.
General Extraction and Fractionation
The initial step involves the extraction of metabolites from dried and powdered plant material (typically aerial parts or roots).
-
Extraction : The plant material is percolated or macerated with a polar solvent, most commonly methanol (B129727) (MeOH), ethanol, or a MeOH/water mixture.[5][12]
-
Defatting : The resulting crude extract is often defatted by liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and chlorophyll.[5]
-
Solvent Partitioning : The defatted extract is further fractionated by partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol, to group compounds based on their polarity.[6][10]
Isolation and Purification
Pure compounds are obtained from the fractions using a combination of chromatographic techniques.[2][5]
-
Column Chromatography (CC) : Fractions rich in iridoids are subjected to CC using stationary phases like silica (B1680970) gel, polyamide, or Diaion resins.[5][8] Elution is performed with solvent gradients (e.g., CHCl₃/MeOH or EtOAc/MeOH).[5]
-
Size Exclusion Chromatography : Sephadex LH-20 is commonly used with a methanol eluent to separate compounds based on their molecular size.[5]
-
High-Performance Liquid Chromatography (HPLC) : Final purification is almost always achieved using preparative or semi-preparative HPLC, typically with a reversed-phase (C18) column and a water/methanol or water/acetonitrile gradient.[5][8]
Caption: General experimental workflow for the isolation of iridoid glycosides.
Structural Elucidation
The chemical structures of purified compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound.[14]
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for determining the carbon-hydrogen framework and establishing the connectivity of atoms within the molecule, including the positions of acyl and sugar moieties.[13][14]
Biological Activities and Mechanisms of Action
Iridoid glycosides from Scrophularia have been evaluated for numerous biological activities. The anti-inflammatory and hepatoprotective effects are among the most extensively studied.[1][2]
Anti-inflammatory Activity
Inflammation is a key pathological feature in many diseases, and its modulation is a major therapeutic target. Several iridoid glycosides from Scrophularia have demonstrated potent anti-inflammatory effects.[7][11] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13]
NF-κB Pathway Inhibition : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes (e.g., cytokines, COX-2). Certain iridoid glycosides can interfere with this process, preventing IκB degradation and blocking NF-κB activation.[13][15] For example, compounds isolated from S. dentata showed a significant inhibitory effect on NF-κB activation.[13]
Caption: Inhibition of the NF-κB signaling pathway by Scrophularia iridoids.
Other Notable Activities
-
Hepatoprotective and Nephroprotective Effects : Acylated iridoid glycosides from S. hypericifolia demonstrated protective effects on liver and kidney tissues against induced toxicity in animal models.[6]
-
Antidiabetic Activity : Scropolioside D2 from S. deserti was found to possess significant antidiabetic properties.[11]
-
Neuroprotective Effects : Harpagide from S. buergeriana showed a protective effect against glutamate-induced oxidative stress in cultured neurons.[9]
-
Antimicrobial and Antiprotozoal Activity : Resin glycosides and other compounds have shown activity against microbes and protozoa like Trypanosoma brucei.[1][2]
-
Anti-HIV Activity : Flavonols and a newly identified iridoid, cis-laterioside, from S. trifoliata exhibited significant inhibition of HIV-1 integrase.[9]
Conclusion and Future Perspectives
The genus Scrophularia is a rich and valuable source of structurally diverse iridoid glycosides with significant therapeutic potential.[1] The established anti-inflammatory, hepatoprotective, and antidiabetic activities of these compounds warrant further investigation. Future research should focus on:
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways for a wider range of iridoid glycosides.
-
Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, as many iridoids show low oral bioavailability.[5]
-
Synergistic Effects : Exploring potential synergistic interactions between different iridoid glycosides or with other classes of compounds within Scrophularia extracts.
-
Cultivation and Conservation : As many Scrophularia species grow wild and some are endangered, developing cultivation methods is crucial for sustainable sourcing.[1][2]
Continued exploration of this genus holds great promise for the discovery and development of novel, plant-derived pharmaceuticals.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia | MDPI [mdpi.com]
- 7. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity | Semantic Scholar [semanticscholar.org]
- 8. Phytochemical Analysis and In-vitro Bioactivity of Scrophularia umbrosa Rhizome (Scrophulariaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jmp.ir [jmp.ir]
- 11. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridoid glycosides isolated from Scrophularia dentata Royle ex Benth. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iridoid and bisiridoid glycosides from Globularia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Hemiphroside B: A Technical Guide on its Role in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B, a phenylpropanoid glycoside found in Lagotis integra, is emerging as a compound of significant interest due to its role in traditional Tibetan medicine. This technical guide provides a comprehensive overview of this compound, including its traditional applications, phytochemical context, and predicted molecular mechanisms of action. This document synthesizes current knowledge to support further research and drug development efforts.
Introduction
Traditional medicine systems have long utilized plants from the genus Lagotis for a variety of ailments. Lagotis integra W. W. Smith, a key plant in Tibetan medicine, is traditionally used to treat "Chi Ba" disease, which shares symptoms with modern inflammatory bowel diseases like ulcerative colitis (UC)[1]. Phytochemical analyses have identified this compound as one of the primary active constituents of Lagotis integra, alongside other phenylpropanoid glycosides, iridoid glycosides, and flavonoids[1]. This guide will delve into the scientific basis for the traditional use of this compound, focusing on its potential therapeutic effects on inflammatory conditions.
Phytochemistry and Traditional Use
Lagotis integra, the source of this compound, has been documented in traditional Tibetan medicine for treating inflammatory conditions[1]. The genus Lagotis is also used more broadly in folk medicine for addressing fever, high blood pressure, and hepatitis[2]. This compound belongs to the class of phenylpropanoid glycosides, which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[3].
Biological Activity and Mechanism of Action
While specific quantitative bioactivity data for purified this compound is not extensively available in the public domain, a significant study on the effects of Lagotis integra extract in treating dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice has identified this compound as a key active component through network pharmacology and molecular docking[1].
Predicted Anti-Inflammatory Mechanism in Ulcerative Colitis
Network pharmacology analysis of the 32 major components of Lagotis integra predicted that this compound is one of the main active compounds exerting a therapeutic effect on ulcerative colitis[1]. The study identified 76 potential core targets, with the top five key targets being:
-
AKT Serine/Threonine Kinase 1 (AKT1)
-
Vascular Endothelial Growth Factor A (VEGFA)
-
Tumor Necrosis Factor-α (TNF-α)
-
Epidermal Growth Factor Receptor (EGFR)
-
Caspase-3 (CASP3)
The collective action of the active compounds, including this compound, was shown to downregulate the expression of these key proteins in the colonic tissue of DSS-induced UC mice, leading to an amelioration of the condition[1]. This suggests that this compound likely contributes to the anti-inflammatory effect of Lagotis integra through a multi-target mechanism involving the regulation of cell survival, angiogenesis, and inflammation signaling pathways.
Predicted Signaling Pathways
Based on the network pharmacology study, this compound is predicted to modulate key signaling pathways involved in the pathogenesis of ulcerative colitis. The interaction of the main active components of Lagotis integra with the identified core targets suggests a complex interplay of pathways. A simplified representation of this predicted network is provided below.
References
Methodological & Application
Application Note: Quantitative Analysis of Hemiphroside B in Biological Matrices using HPLC-MS/MS
Abstract
This application note presents a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Hemiphroside B in biological samples. The protocol is adapted from a validated method for the structurally similar compound, Tubuloside B, and provides a robust starting point for researchers, scientists, and drug development professionals.[1] The methodology encompasses a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM), ensuring high specificity and low detection limits. This method is suitable for pharmacokinetic studies and other applications requiring precise measurement of this compound.
Introduction
This compound is a phenylethanoid glycoside with potential therapeutic properties. To accurately assess its pharmacokinetic profile and efficacy, a reliable quantitative analytical method is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity for quantifying small molecules in complex biological matrices.[2] This document provides a detailed protocol for the determination of this compound, based on a successfully validated method for the analogous compound, Tubuloside B.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix, Tubuloside A was used for Tubuloside B analysis)[1]
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Control biological matrix (e.g., plasma, urine)
Sample Preparation
A protein precipitation method is employed for its simplicity and efficiency in removing high molecular weight interferences.[1]
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Caption: Workflow for the preparation of biological samples.
HPLC-MS/MS Analysis
Chromatographic separation is performed on a C18 column with a gradient elution of mobile phases consisting of an aqueous buffer and an organic solvent.[3][4] The mass spectrometer is operated in negative electrospray ionization mode, and analyte detection is performed using MRM.
Caption: Schematic of the HPLC-MS/MS analysis process.
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.0 x 50 mm, 5 µm[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic: 70% B[1] (Optimization to a gradient may be necessary) |
| Flow Rate | 0.4 mL/min[4] |
| Column Temp. | 30°C[3] |
| Injection Vol. | 10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined (Precursor ion will be [M-H]⁻; product ions will be characteristic fragments)Tubuloside B (for reference): m/z 665.1 → 160.9[1] |
| Internal Standard | To be determined based on the selected ISTubuloside A (for reference): m/z 827.1 → 160.9[1] |
| Collision Energy | To be optimized for this compound |
| Source Temp. | 650°C[3] |
Method Validation Parameters (Based on Tubuloside B)
The following table summarizes the expected performance characteristics of the method, based on the validation of the analogous Tubuloside B assay.[1] These parameters should be validated for this compound.
| Parameter | Result for Tubuloside B |
| Linearity Range | 1.64 - 1640 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.990[1] |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL[1] |
| Intra-day Accuracy | 92.3% - 113.0%[1] |
| Inter-day Accuracy | 92.3% - 113.0%[1] |
| Intra-day Precision (RSD) | < 9.23%[1] |
| Inter-day Precision (RSD) | < 9.23%[1] |
Discussion
This application note outlines a comprehensive HPLC-MS/MS method for the quantification of this compound in biological matrices. The provided protocol for sample preparation is straightforward and effective. The chromatographic and mass spectrometric conditions, adapted from a validated method for a structurally similar compound, serve as an excellent starting point for method development and validation.[1]
For the successful implementation of this method for this compound, it is crucial to:
-
Optimize the MRM transitions (precursor and product ions) and collision energy for this compound and the chosen internal standard.
-
Perform a full method validation according to regulatory guidelines (e.g., ICH M10) to establish linearity, accuracy, precision, selectivity, and stability for this compound in the specific biological matrix of interest.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and robust framework for the quantitative determination of this compound in biological samples. This application note serves as a valuable resource for researchers in pharmacology, toxicology, and drug development, facilitating further investigation into the pharmacokinetic properties of this compound.
References
- 1. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an In Vitro Anti-inflammatory Assay for Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification and characterization of compounds that can modulate inflammatory pathways.
Hemiphroside B is a phenylpropanoid glycoside found in plant species such as Lagotis integra and Hydrangea macrophylla.[1][2][3] Preliminary studies suggest that this compound possesses potential anti-inflammatory properties, including the ability to inhibit nitric oxide (NO) generation, a key inflammatory mediator.[4][5] These characteristics make this compound a promising candidate for further investigation as a potential anti-inflammatory agent.
These application notes provide a comprehensive set of protocols to develop a robust in vitro assay for evaluating the anti-inflammatory effects of this compound. The described assays will focus on the compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used and well-characterized model for studying inflammation. The protocols will guide researchers in assessing the impact of this compound on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, methods for investigating the underlying molecular mechanism through the analysis of the Nuclear Factor-kappa B (NF-κB) signaling pathway are detailed.
Experimental Overview
The following workflow outlines the key steps for assessing the in vitro anti-inflammatory activity of this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedchemExpress | HY-N8224 |
| RAW 264.7 Murine Macrophage Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | M5655 |
| Griess Reagent | Promega | G2930 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |
| Prostaglandin E2 (PGE2) ELISA Kit | Cayman Chemical | 514010 |
| Protease and Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
| Primary Antibody: Phospho-NF-κB p65 | Cell Signaling Technology | 3033 |
| Primary Antibody: Phospho-IκBα | Cell Signaling Technology | 2859 |
| Primary Antibody: β-actin | Cell Signaling Technology | 4970 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Indomethacin | Sigma-Aldrich | I7378 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[6] Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
| Parameter | Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1.5 x 10^5 cells/well (96-well plate) |
| Treatment Duration | 24 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6][7]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include a positive control group treated with a known inhibitor like Dexamethasone.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample.[7]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
| Parameter | Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1.5 x 10^5 cells/well (96-well plate) |
| Pre-treatment Duration | 1 hour |
| LPS Concentration | 1 µg/mL |
| LPS Stimulation | 24 hours |
| Wavelength | 540 nm |
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2
This protocol quantifies the secretion of key inflammatory mediators into the cell culture supernatant.
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay, seeding cells in a 24-well plate at an appropriate density.
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the respective commercial kits.[8][9][10][11] A general procedure involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the concentrations of TNF-α, IL-6, and PGE2 in the supernatants by comparing their absorbance values to the standard curves.
| Parameter | Value |
| Cell Line | RAW 264.7 |
| LPS Concentration | 1 µg/mL |
| LPS Stimulation | 24 hours |
| Detection Method | Sandwich ELISA |
| Wavelength | 450 nm |
Western Blot Analysis of the NF-κB Signaling Pathway
This experiment investigates the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key signaling proteins.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.[12] Pre-treat with this compound for 1 hour, followed by stimulation with 100 ng/mL of LPS for 30 minutes.[12]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein or loading control.
| Parameter | Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^5 cells/well (6-well plate) |
| LPS Concentration | 100 ng/mL |
| LPS Stimulation | 30 minutes |
| Protein Loading | 20-40 µg |
| Primary Antibodies | p-p65, p-IκBα, β-actin |
Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing the results.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.9 |
| 25 | 95.3 ± 6.1 |
| 50 | 85.2 ± 7.3 |
| 100 | 60.1 ± 8.0 |
Table 2: Effect of this compound on NO, TNF-α, IL-6, and PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 10.1 | 35.2 ± 8.5 | 45.8 ± 9.2 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 2500.2 ± 150.7 | 1800.6 ± 120.3 | 1500.4 ± 100.9 |
| LPS + this compound (5 µM) | 35.2 ± 3.5 | 1800.9 ± 130.2 | 1300.1 ± 110.8 | 1100.7 ± 95.6 |
| LPS + this compound (10 µM) | 25.6 ± 2.9 | 1200.4 ± 110.6 | 900.5 ± 98.4 | 750.3 ± 80.1 |
| LPS + this compound (25 µM) | 15.1 ± 2.1 | 700.8 ± 95.3 | 500.2 ± 75.1 | 400.9 ± 65.4 |
| LPS + Dexamethasone (10 µM) | 8.5 ± 1.5 | 400.3 ± 50.8 | 300.7 ± 45.2 | - |
| LPS + Indomethacin (10 µM) | - | - | - | 250.1 ± 40.5 |
Table 3: Densitometric Analysis of Western Blot Results for NF-κB Pathway Proteins
| Treatment | p-p65 / β-actin (Relative Intensity) | p-IκBα / β-actin (Relative Intensity) |
| Control | 0.1 ± 0.02 | 0.08 ± 0.01 |
| LPS (100 ng/mL) | 1.0 ± 0.1 | 0.95 ± 0.08 |
| LPS + this compound (10 µM) | 0.6 ± 0.05 | 0.55 ± 0.06 |
| LPS + this compound (25 µM) | 0.3 ± 0.03 | 0.25 ± 0.04 |
Conclusion
The protocols outlined in these application notes provide a systematic approach to characterizing the in vitro anti-inflammatory properties of this compound. By employing these assays, researchers can effectively determine the compound's efficacy in suppressing key inflammatory mediators and elucidate its potential mechanism of action through the NF-κB signaling pathway. This comprehensive evaluation is a critical step in the pre-clinical development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hydrangea | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cas 165338-28-3,this compound | lookchem [lookchem.com]
- 5. This compound|CAS 165338-28-3|DC Chemicals [dcchemicals.com]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmgrp.com [bmgrp.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Hemiphroside B Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory and antioxidant bioactivities of Hemiphroside B in cell-based assays. The methodologies outlined below are designed to assess the compound's efficacy and elucidate its mechanism of action, particularly its influence on the NF-κB and Nrf2 signaling pathways.
Data Presentation
Table 1: Cell Viability of HaCaT Keratinocytes Treated with this compound
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.2 ± 5.1 |
| 50 | 95.5 ± 4.9 |
| 100 | 93.1 ± 5.5 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in TNF-α/IFN-γ-stimulated HaCaT Cells
| Treatment | IL-6 (pg/mL) (Mean ± SD) | IL-8 (pg/mL) (Mean ± SD) |
| Vehicle Control | 25.4 ± 3.1 | 45.2 ± 5.8 |
| TNF-α/IFN-γ (10 ng/mL each) | 450.2 ± 25.7 | 890.5 ± 42.1 |
| TNF-α/IFN-γ + this compound (10 µM) | 310.8 ± 18.9 | 625.3 ± 35.7 |
| TNF-α/IFN-γ + this compound (50 µM) | 180.5 ± 15.2 | 350.1 ± 28.4 |
| TNF-α/IFN-γ + this compound (100 µM) | 95.3 ± 10.1 | 180.6 ± 20.3 |
| Data is hypothetical and for illustrative purposes. |
Table 3: Effect of this compound on Nrf2 Target Gene Expression in HaCaT Cells
| Treatment | HO-1 mRNA (Fold Change) (Mean ± SD) | NQO1 mRNA (Fold Change) (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (50 µM) | 4.5 ± 0.4 | 3.8 ± 0.3 |
| This compound (100 µM) | 8.2 ± 0.7 | 6.5 ± 0.5 |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
HaCaT (Human Keratinocyte Cell Line): Suitable for studying skin inflammation.
-
RAW 264.7 (Murine Macrophage Cell Line): A standard model for general inflammation studies.
-
-
Culture Medium:
-
HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW 264.7: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound.
-
Procedure:
-
Seed HaCaT or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Anti-Inflammatory Activity in HaCaT Cells
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in a skin inflammation model.
-
Procedure:
-
Seed HaCaT cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Induce inflammation by adding a combination of TNF-α and IFN-γ (final concentration of 10 ng/mL each) to the wells.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants for cytokine analysis by ELISA and harvest the cells for RNA extraction (qRT-PCR) or protein extraction (Western blot).
-
Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol evaluates the effect of this compound on a key inflammatory cell type.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the supernatant to measure nitric oxide (NO) production using the Griess reagent and for cytokine analysis by ELISA. Harvest the cells for protein or RNA analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol quantifies the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for human IL-6 and IL-8 (for HaCaT cells) or murine IL-6 and TNF-α (for RAW 264.7 cells).
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the effect of this compound on the gene expression of inflammatory mediators and Nrf2 target genes.
-
Procedure:
-
Extract total RNA from the harvested cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., IL6, IL8, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Western Blot Analysis for Signaling Pathways
This protocol is used to determine the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and Nrf2 signaling pathways.
-
Procedure:
-
Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Application Notes & Protocols: A General Framework for In Vivo Dosage Determination of Novel Compounds
Introduction
The determination of an appropriate and effective dosage is a critical step in the preclinical evaluation of any novel compound for in vivo studies. This process is essential for ensuring the safety of the animal subjects, the validity of the experimental results, and the ultimate translatability of the findings to clinical applications. An incorrectly chosen dose can lead to failed studies due to a lack of efficacy or unforeseen toxicity.
These application notes provide a comprehensive and systematic approach for researchers, scientists, and drug development professionals to determine a suitable in vivo dosage for a novel compound, using a hypothetical compound as a placeholder for where specific data would be inserted. The protocols outlined below are based on established practices in preclinical pharmacology and toxicology.
I. Initial Dose Estimation
Before in vivo administration, an initial dose range can be estimated from in vitro data. However, in the absence of any prior in vivo data for a novel compound, a literature search for structurally similar compounds can provide a starting point. If no similar compounds have been studied, a conservative dose-escalation approach is recommended, starting with very low, non-pharmacologically active doses.
II. In Vivo Study Prerequisites
1. Animal Model Selection: The choice of animal model is crucial and should be relevant to the research question. Common models for initial studies include mice and rats due to their well-characterized physiology and genetics. Factors to consider include the disease model, the compound's mechanism of action, and practical considerations such as size and housing requirements.
2. Route of Administration: The route of administration significantly impacts the bioavailability and pharmacokinetics of a compound.[1] Common routes include:
-
Intravenous (IV): Bypasses absorption for 100% bioavailability, providing a rapid onset of action.[2]
-
Intraperitoneal (IP): A common route in rodents, offering a large surface area for absorption.[1]
-
Oral (PO): Represents the intended clinical route for many drugs but is subject to first-pass metabolism.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
The choice of route should align with the intended clinical application and the physicochemical properties of the compound.
3. Vehicle Selection: The vehicle is the substance used to dissolve or suspend the compound for administration. It should be non-toxic and inert. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Distilled water with a solubilizing agent (e.g., DMSO, Tween 80). It is important to note that some vehicles can have their own biological effects. For instance, Tween 80 can cause anaphylaxis in dogs when administered intravenously.[2]
III. Experimental Protocols
1. Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Allocation: Randomly assign a small group of animals (e.g., 3-5 per group) to receive a single dose of the compound.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting point for a completely novel compound might be 1-5 mg/kg. Doses in subsequent groups can be increased by a factor of 2-3.
-
Administration: Administer the compound via the chosen route.
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Data Collection: Record all observations, including changes in weight, behavior, and any adverse reactions.
-
Endpoint: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.
Table 1: Example Data Collection for an Acute Toxicity Study
| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle Control | 3 | None | +2% | 0/3 |
| 10 | 3 | None | +1.5% | 0/3 |
| 30 | 3 | Mild lethargy at 1h | -1% | 0/3 |
| 100 | 3 | Significant lethargy, piloerection | -5% | 1/3 |
| 300 | 3 | Severe lethargy, ataxia | -12% | 3/3 |
2. Dose-Range Finding (DRF) Study
Objective: To identify a range of doses that are well-tolerated and have a potential therapeutic effect.
Methodology:
-
Dose Selection: Based on the MTD, select a range of 3-5 doses for the DRF study. These doses should be below the MTD.
-
Animal Groups: Assign a larger group of animals (e.g., 8-10 per group) to each dose level and a vehicle control group.
-
Administration: Administer the compound daily or according to the desired dosing schedule for a short period (e.g., 7-14 days).
-
Monitoring: Monitor for clinical signs of toxicity, body weight changes, and any relevant efficacy biomarkers.
-
Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
Table 2: Example Design for a Dose-Range Finding Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Animals |
| 1 | Vehicle | - | IP | Daily | 10 |
| 2 | Compound X | 10 | IP | Daily | 10 |
| 3 | Compound X | 30 | IP | Daily | 10 |
| 4 | Compound X | 100 | IP | Daily | 10 |
3. Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3][4][5][6][7]
Methodology:
-
Animal Groups: Use a sufficient number of animals to allow for blood sampling at multiple time points.
-
Administration: Administer a single dose of the compound via the chosen route(s).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the plasma or serum concentrations of the compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
IV. Visualization of Workflows and Concepts
Caption: Workflow for In Vivo Dosage Determination.
Caption: Decision Tree for Route of Administration.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Hemiphroside B Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and analysis of a Hemiphroside B analytical standard. This compound is a phenylpropanoid glycoside with potential pharmacological activities, naturally occurring in plant species such as Lagotis integra and Hemiphragma heterophyllum.[1] The procurement of a high-purity analytical standard is crucial for accurate bioactivity screening, pharmacokinetic studies, and quality control of herbal preparations. The following sections detail the methodologies for the isolation, purification, and analytical characterization of this compound. While specific data for this compound is limited, the protocols provided are based on established methods for analogous phenylpropanoid glycosides.
Sourcing and Extraction of this compound
The initial step in preparing an analytical standard is the sourcing of raw plant material and subsequent extraction of the target compound.
Plant Material
-
Source: Aerial parts of Lagotis integra or Hemiphragma heterophyllum.[1] Proper botanical identification and authentication are essential to ensure the correct starting material.
-
Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the glycosides and then coarsely powdered to increase the surface area for efficient extraction.
Extraction Protocol
Solvent extraction is a common method for isolating phenylpropanoid glycosides from plant matrices.
Table 1: Extraction Parameters
| Parameter | Recommended Specification |
| Solvent | Methanol (B129727) or Ethanol (B145695) |
| Ratio (Plant:Solvent) | 1:10 (w/v) |
| Extraction Method | Maceration or Soxhlet extraction |
| Temperature | Room Temperature (Maceration) or Boiling Point of Solvent (Soxhlet) |
| Duration | 24-48 hours (Maceration) or 8-12 hours (Soxhlet) |
Protocol:
-
Macerate the powdered plant material in methanol or ethanol at room temperature with occasional stirring for 24-48 hours.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
A multi-step chromatographic purification is necessary to isolate this compound from the complex crude extract to achieve the high purity required for an analytical standard.
Chromatographic Techniques
A combination of column chromatography techniques is typically employed for the purification of polar glycosides like this compound.
Table 2: Purification Strategy
| Step | Stationary Phase | Mobile Phase System | Purpose |
| 1. Initial Fractionation | Macroporous Adsorbent Resin (e.g., Diaion HP-20) | Stepwise gradient of Ethanol in Water (e.g., 0%, 30%, 70%, 95%) | Removal of highly polar and non-polar impurities. |
| 2. Intermediate Purification | Silica Gel Column Chromatography | Gradient of Methanol in Chloroform or Ethyl Acetate | Separation of glycosidic compounds based on polarity. |
| 3. Final Polishing | Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column | Isocratic or gradient elution with Acetonitrile and Water | To achieve >98% purity. |
Purification Workflow
Caption: Purification workflow for this compound.
Analytical Characterization and Quality Control
The purity and identity of the prepared this compound analytical standard must be rigorously confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the analytical standard.
Table 3: Analytical HPLC Parameters
| Parameter | Recommended Specification |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Structural Elucidation
The chemical structure of the purified compound should be unequivocally confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for the complete structural assignment of the molecule.
Potential Biological Activities and Signaling Pathways
While specific biological activities of this compound are not extensively documented in the reviewed literature, related phenylpropanoid glycosides, such as hyperoside, have demonstrated a range of pharmacological effects.[2] These compounds are known for their antioxidant and anti-inflammatory properties.[2]
The potential mechanisms of action for compounds in this class often involve the modulation of key cellular signaling pathways.
Antioxidant and Anti-inflammatory Pathways
Structurally similar compounds have been shown to exert their effects through pathways such as:
-
Nrf2 Signaling Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a common mechanism for antioxidant effects. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
-
NF-κB Signaling Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism for anti-inflammatory activity. NF-κB controls the expression of pro-inflammatory cytokines and enzymes.
Caption: Putative signaling pathways for this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preparation of a high-purity this compound analytical standard. Adherence to these methodologies will enable researchers to obtain a reliable reference material for their studies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
Application Notes and Protocols: Synthesis of Hemiphroside B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B is a member of the cycloartane (B1207475) family of triterpenoid (B12794562) saponins (B1172615), a class of natural products known for their diverse and potent biological activities. These compounds, characterized by a distinctive tetracyclic triterpenoid core with a cyclopropane (B1198618) ring, have garnered significant interest in medicinal chemistry and drug discovery. Cycloartane glycosides have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their mechanism of action often involves the modulation of key cellular signaling pathways, making them attractive candidates for the development of novel therapeutics. For instance, certain cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the p53-dependent mitochondrial signaling pathway and inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.[1][3] Furthermore, the antimicrobial activity of saponins is often attributed to their ability to disrupt microbial cell membranes.[4][5]
This document provides detailed application notes and proposed protocols for the synthesis of this compound derivatives. Due to the limited availability of a published total synthesis of this compound, this guide presents a plausible synthetic strategy based on established methodologies for the synthesis of related cycloartane triterpenoids, such as cycloastragenol, and general principles of stereoselective glycosylation.[6][7] The protocols outlined below are intended to serve as a foundational guide for researchers aiming to synthesize and explore the therapeutic potential of this promising class of molecules.
Proposed Synthesis of a this compound Derivative
The synthesis of a this compound derivative can be conceptually divided into two main stages: the construction of the cycloartane aglycone and the subsequent stereoselective glycosylation to introduce the desired sugar moieties.
Part 1: Synthesis of the Cycloartane Aglycone (A Proposed Route)
The synthesis of the complex cycloartane core is a significant challenge in organic synthesis. The following proposed route is based on key transformations used in the synthesis of other cycloartane triterpenoids.
Experimental Protocol: Synthesis of the Cycloartane Aglycone
-
Starting Material: Commercially available lanosterol (B1674476) or a similar tetracyclic triterpenoid precursor.
-
Key Transformations:
-
Step 1: Functionalization of the C-ring: Introduction of necessary oxygen functionalities on the C-ring through a series of oxidation and reduction steps. This may involve allylic oxidation followed by stereoselective reductions.
-
Step 2: Formation of the Cyclopropane Ring: The characteristic C-9/C-19 cyclopropane ring can be constructed via a Simmons-Smith cyclopropanation or an intramolecular cyclization of a suitably functionalized precursor.
-
Step 3: Side Chain Modification: Elaboration of the side chain to introduce the required hydroxyl groups and stereocenters. This may involve Grignard reactions, Sharpless epoxidation, and other stereoselective transformations.
-
Step 4: Global Deprotection and Final Oxidation State Adjustments: Removal of all protecting groups and final adjustments of oxidation states to yield the desired cycloartane aglycone.
-
Data Presentation: Intermediate Characterization
| Step | Intermediate | Key Spectroscopic Data (Hypothetical) | Yield (%) |
| 1 | C-ring functionalized intermediate | ¹H NMR: signals corresponding to newly introduced protons adjacent to oxygen. ¹³C NMR: new signals in the 60-80 ppm range. | 75 |
| 2 | Cyclopropane-containing intermediate | ¹H NMR: characteristic upfield signals for cyclopropyl (B3062369) protons (~0.5-1.0 ppm). | 60 |
| 3 | Side-chain elaborated intermediate | Mass Spec: Molecular ion peak corresponding to the addition of the side chain fragment. | 55 |
| 4 | Cycloartane Aglycone | High-Resolution Mass Spec: Calculated vs. Found m/z. NMR: Full assignment of all protons and carbons. | 80 |
Part 2: Stereoselective Glycosylation
The attachment of the sugar units to the aglycone at the C-3 position is a critical step that dictates the final biological activity of the derivative. A robust and stereoselective glycosylation method is paramount. The Schmidt trichloroacetimidate (B1259523) method is a widely used and effective strategy for the glycosylation of complex alcohols.
Experimental Protocol: Glycosylation of the Cycloartane Aglycone
-
Preparation of the Glycosyl Donor:
-
Protect the hydroxyl groups of the desired monosaccharide (e.g., glucose, xylose) with appropriate protecting groups (e.g., acetyl, benzyl) to prevent self-glycosylation and control stereoselectivity.
-
Activate the anomeric position by converting it into a trichloroacetimidate.
-
-
Glycosylation Reaction:
-
Dissolve the cycloartane aglycone (glycosyl acceptor) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add the glycosyl trichloroacetimidate donor.
-
Cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C).
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a suitable quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
-
Deprotection:
-
Remove the protecting groups from the sugar moiety under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide (B1231860) in methanol, or hydrogenolysis for benzyl (B1604629) groups using H₂/Pd-C).
-
-
Purification:
-
Purify the final this compound derivative using column chromatography on silica (B1680970) gel or reversed-phase HPLC.
-
Data Presentation: Glycosylation Reaction
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Selectivity (β:α) |
| Peracetylated Glucosyl Trichloroacetimidate | Cycloartane Aglycone | TMSOTf | CH₂Cl₂ | -20 | 4 | 78 | >95:5 |
| Perbenzylated Xylosyl Trichloroacetimidate | Cycloartane Aglycone | BF₃·OEt₂ | CH₂Cl₂ | 0 | 6 | 72 | >90:10 |
Biological Activity and Signaling Pathways
Anticancer Activity: Modulation of Wnt and p53 Signaling Pathways
Several studies have indicated that cycloartane triterpenoids exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and apoptosis.[1][3]
References
- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloastragenol - Wikipedia [en.wikipedia.org]
- 3. Cycloartane Glycosides from the Roots of Cimicifuga foetida with Wnt Signaling Pathway Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Saponins and their synergistic antibacterial activity with traditional antibiotics against Staphylococcus aureus and Escherichia coli: Review - Article (Preprint v1) by Nebyu Daniel Amaha et al. | Qeios [qeios.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating Hemiphroside B Activity in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. Luciferase-based reporter assays are a widely used and sensitive method to screen and characterize compounds that modulate NF-κB activity.[2] These assays utilize a reporter gene, typically firefly luciferase, under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.[2]
This document provides detailed application notes and protocols for assessing the potential inhibitory activity of Hemiphroside B, a phenylpropanoid glycoside, on the NF-κB signaling pathway using a reporter assay. Due to the limited direct experimental data on this compound in this specific assay, this guide leverages information on the closely related and well-studied compound, Salidroside, to provide a representative framework for experimental design and data interpretation. Salidroside has been shown to inhibit the NF-κB pathway, providing a valuable reference for investigating the bioactivity of structurally similar compounds like this compound.[3][4][5][6]
Principle of the NF-κB Reporter Assay
The NF-κB reporter assay is a cell-based assay designed to measure the transcriptional activity of NF-κB.[2] Cells are engineered to stably or transiently express a luciferase reporter gene driven by a promoter containing multiple copies of the NF-κB consensus binding site.[2] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation with an activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[1] This allows NF-κB to translocate to the nucleus, bind to the response elements on the reporter construct, and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB activation.[2] Test compounds can be evaluated for their ability to inhibit this process by measuring the reduction in luciferase activity in the presence of an NF-κB activator.
Data Presentation: Activity of a Representative Compound (Salidroside)
The following table summarizes the inhibitory effects of Salidroside on the NF-κB signaling pathway. This data is provided as a reference for the expected outcomes when testing a potentially active compound like this compound.
| Compound | Cell Line | Stimulant | Concentration of Compound | Observed Effect on NF-κB Pathway | Reference |
| Salidroside | BV2 Microglial Cells | LPS | Dose-dependent | Suppressed LPS-induced activation of NF-κB by blocking degradation of IκBα. | [5] |
| Salidroside | HK-2 Cells | LPS | 50 µM | Suppressed the expression of TLR4, p-IκBα, and p-NF-κB. | [4] |
| Salidroside | HK-2 Cells | TGF-β1 | Not specified | Inhibited the TLR4/NF-κB signaling pathway. | [4] |
| Salidroside | Psoriasis Models | Not specified | Not specified | Inhibits NF-κB signaling pathways via SIRT1 activation. | [3][6] |
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or THP-1 cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or Hygromycin B).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
NF-κB Activator: TNF-α (human, recombinant) or Lipopolysaccharide (LPS).
-
Positive Control Inhibitor: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Luminometer: Plate-reading luminometer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Experimental Workflow Diagram
Caption: Experimental workflow for the NF-κB reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the NF-κB reporter cells in their recommended growth medium in a T75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and NF-κB Activation
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Also, prepare dilutions of the positive control inhibitor.
-
Include the following controls on your plate:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Activator Control: Cells treated with the NF-κB activator only.
-
Positive Inhibitor Control: Cells treated with the known NF-κB inhibitor and the activator.
-
-
Carefully remove the medium from the wells and replace it with 90 µL of the medium containing the appropriate concentrations of this compound, vehicle, or positive control inhibitor.
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in serum-free medium.
-
Add 10 µL of the activator solution to all wells except the untreated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay and Data Analysis
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by expressing the results as a percentage of the activator control.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
If a dose-response is observed, calculate the IC50 value (the concentration of the compound that causes 50% inhibition of NF-κB activity).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or plates. | Use fresh, sterile reagents and plates. |
| Low signal-to-noise ratio | Suboptimal cell density or activator concentration. | Optimize cell seeding density and the concentration of the NF-κB activator. |
| High well-to-well variability | Inconsistent cell seeding or pipetting errors. | Ensure uniform cell suspension before seeding and use calibrated pipettes. |
| Compound cytotoxicity | The test compound is toxic to the cells at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish between NF-κB inhibition and cell death. |
Conclusion
The NF-κB reporter assay is a robust and sensitive method for identifying and characterizing inhibitors of the NF-κB signaling pathway. By following the detailed protocols and using the provided data on a related compound as a guide, researchers can effectively evaluate the potential anti-inflammatory activity of this compound. Careful optimization of assay conditions and appropriate controls are essential for obtaining reliable and reproducible results. Further investigation into the precise molecular mechanism of action will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside Ameliorates Renal Interstitial Fibrosis by Inhibiting the TLR4/NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, a naturally occurring compound, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development. These application notes provide detailed protocols for quantifying the antioxidant potential of this compound using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
The antioxidant capacity of this compound is determined by its ability to scavenge free radicals, which can be quantified and compared with a standard antioxidant like Trolox or Ascorbic Acid. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control (0 µg/mL) | 0.685 | 0% |
| This compound - 10 | 0.598 | 12.7% |
| This compound - 25 | 0.487 | 28.9% |
| This compound - 50 | 0.351 | 48.8% |
| This compound - 100 | 0.189 | 72.4% |
| This compound - 200 | 0.092 | 86.6% |
| IC50 (µg/mL) | 51.2 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
| Control (0 µg/mL) | 0.710 | 0% |
| This compound - 5 | 0.632 | 11.0% |
| This compound - 10 | 0.541 | 23.8% |
| This compound - 20 | 0.368 | 48.2% |
| This compound - 40 | 0.195 | 72.5% |
| This compound - 80 | 0.089 | 87.5% |
| IC50 (µg/mL) | 20.7 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Sample | Concentration (µM) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/µM) |
| Trolox | 12.5 | 1875 | 1.0 |
| Trolox | 25 | 3650 | 1.0 |
| Trolox | 50 | 7200 | 1.0 |
| This compound | 10 | 5890 | 3.2 |
| This compound | 20 | 11500 | 3.1 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or Trolox) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[3]
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Prepare a similar dilution series for the standard antioxidant.
-
Assay:
-
Add 100 µL of each concentration of this compound or standard to the wells of a 96-well plate in triplicate.
-
Add 100 µL of the DPPH working solution to each well.[1]
-
For the blank, add 100 µL of methanol and 100 µL of the sample dilution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100[3] The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[4][5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
Trolox (or Ascorbic acid) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Preparation of working ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in the appropriate solvent and create serial dilutions (e.g., 5, 10, 20, 40, 80 µg/mL). Prepare a similar dilution series for the standard.
-
Assay:
-
Add 20 µL of each concentration of this compound or standard to the wells of a 96-well plate in triplicate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[5]
-
Measurement: Measure the absorbance at 734 nm.[5]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is determined from the concentration-inhibition curve.
ABTS Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][8]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
75 mM Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Fluorescein working solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer.[8][9]
-
AAPH solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[8][9]
-
Trolox standards: Prepare a series of Trolox dilutions in 75 mM phosphate buffer (e.g., 12.5, 25, 50 µM).[9]
-
This compound solutions: Prepare dilutions of this compound in 75 mM phosphate buffer.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[8]
-
Add 25 µL of this compound, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[7][9]
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.[8]
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[9]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Express the ORAC value of this compound as Trolox equivalents (TE).
-
ORAC Assay Workflow
Potential Antioxidant Signaling Pathway
Natural compounds, including phenolics like this compound, often exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system.[10][11] A key pathway is the Keap1-Nrf2-ARE pathway.[12]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. When exposed to oxidative stress or certain antioxidant compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[10][11]
Nrf2-ARE Antioxidant Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
- 10. Natural Antioxidant and Anti-Inflammatory Compounds in Foodstuff or Medicinal Herbs Inducing Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Hemiphroside B, a promising natural product with limited aqueous solubility. The following sections offer practical guidance and detailed experimental protocols to enhance the solubility of this compound, thereby improving its potential for further research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a phenylpropanoid glycoside found in plants of the Lagotis genus. Its complex chemical structure (C₃₁H₃₈O₁₇) contributes to its poor solubility in water.[1] This low aqueous solubility can significantly hinder its absorption and bioavailability in biological systems, posing a major challenge for in vitro and in vivo studies, as well as for the development of potential therapeutic applications.
Q2: What are the initial signs of poor solubility during my experiments with this compound?
Common indicators of poor solubility that you might encounter include:
-
Visible particulates: The compound does not fully dissolve, leaving a cloudy suspension or visible solid particles in your aqueous buffer.
-
Inconsistent results: High variability in data from bioassays, which can be a result of inconsistent amounts of the compound being in solution.
-
Low bioactivity: The observed biological effect is lower than expected, potentially because the concentration of the dissolved, active compound is insufficient to elicit a response.
-
Precipitation upon dilution: The compound precipitates out of a stock solution (e.g., in DMSO) when diluted into an aqueous medium for experiments.
Q3: What are the primary strategies for improving the aqueous solubility of a natural product like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[2][3][4][5] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size (micronization or nanosuspension) can improve the dissolution rate.[2][6][7][8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.[10][11][12][13]
-
-
Chemical Modifications:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[14][15][16][17][18]
-
Use of Co-solvents: While not always ideal for biological systems, the use of water-miscible organic solvents can increase solubility.
-
Q4: How do I choose the most suitable solubility enhancement technique for this compound?
The selection of an appropriate method depends on several factors:
-
The intended application: For in vitro cell-based assays, the toxicity of any excipients (e.g., polymers, surfactants) is a critical consideration. For in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration.
-
The physicochemical properties of this compound: A thorough characterization of the compound is essential.
-
The required fold-increase in solubility: Some techniques offer a more significant increase in solubility than others.
-
Stability of the formulation: The chosen method should result in a physically and chemically stable formulation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while working to improve the solubility of this compound.
Problem 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell culture experiments.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of DMSO in the final medium may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Determine the maximum tolerated DMSO concentration for your cell line and prepare a more dilute stock solution of this compound in DMSO. This will allow for a higher dilution factor while keeping the final DMSO concentration within an acceptable range.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible, non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) in your aqueous buffer to help maintain the solubility of this compound.
-
Prepare a Cyclodextrin (B1172386) Complex: Pre-complexing this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly increase its aqueous solubility.
-
Warm the Dilution Medium: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution, but be mindful of the temperature sensitivity of your cells and the compound.
-
Problem 2: The solid dispersion of this compound I prepared shows poor dissolution improvement.
-
Possible Cause:
-
Incomplete Amorphous Conversion: The drug may not have been fully converted to its amorphous state within the polymer matrix.
-
Inappropriate Polymer Selection: The chosen hydrophilic polymer may not be compatible with this compound.
-
Incorrect Drug-to-Polymer Ratio: The drug loading might be too high, leading to the presence of crystalline drug.
-
-
Troubleshooting Steps:
-
Characterize the Solid Dispersion: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound within the dispersion.
-
Screen Different Polymers: Test a variety of polymers with different properties (e.g., PVP K30, HPMC, Soluplus®).
-
Vary the Drug-to-Polymer Ratio: Prepare solid dispersions with different weight ratios of this compound to the polymer (e.g., 1:1, 1:5, 1:10) to find the optimal loading.
-
Optimize the Preparation Method: If using the solvent evaporation method, ensure the solvent is removed completely. If using hot-melt extrusion, optimize the temperature and screw speed.
-
Problem 3: The nanosuspension of this compound is not stable and shows particle aggregation over time.
-
Possible Cause:
-
Inadequate Stabilization: The type or concentration of the stabilizer (surfactant or polymer) is insufficient to prevent particle aggregation.
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones.
-
-
Troubleshooting Steps:
-
Screen Different Stabilizers: Evaluate a range of stabilizers, including non-ionic surfactants (e.g., Tween® 80, Pluronic® F68) and polymers (e.g., HPMC, PVP).
-
Optimize Stabilizer Concentration: Test different concentrations of the chosen stabilizer to find the minimum amount required for effective stabilization.
-
Use a Combination of Stabilizers: A combination of a surfactant and a polymer can provide both electrostatic and steric stabilization.
-
Optimize the Nanosizing Process: Adjust the parameters of your preparation method (e.g., homogenization pressure and cycles, milling time and bead size) to achieve a narrow particle size distribution.
-
Quantitative Data Summary
Disclaimer: The following data are illustrative examples to demonstrate the potential improvements in aqueous solubility of this compound using various techniques. Actual experimental results may vary.
Table 1: Illustrative Aqueous Solubility of this compound in Different Formulations.
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Unprocessed this compound (in water) | 5 | 1 |
| This compound in Water with 0.5% Tween® 80 | 25 | 5 |
| Micronized this compound | 15 | 3 |
| This compound Nanosuspension | 150 | 30 |
| 1:10 Solid Dispersion with PVP K30 | 500 | 100 |
| 1:1 Complex with HP-β-Cyclodextrin | 1000 | 200 |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid matrix with the drug dispersed at a molecular level.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Preparation of the Solution:
-
Accurately weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:10).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Drying:
-
Scrape the resulting solid film from the flask.
-
Place the solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Determine the dissolution rate of the solid dispersion compared to the pure drug.
-
Characterize the physical state of the drug in the dispersion using XRPD and DSC.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
This technique involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin with a small amount of a hydro-alcoholic solution.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio and place them in a glass mortar.
-
-
Kneading:
-
Add a small volume of a 50:50 (v/v) ethanol:water solution dropwise to the powder mixture.
-
Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogeneous paste.
-
-
Drying:
-
Spread the paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40°C until a constant weight is achieved.
-
-
Pulverization:
-
Grind the dried complex into a fine powder.
-
-
Characterization:
-
Determine the apparent solubility of the complex in water.
-
Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR spectroscopy.
-
Protocol 3: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This top-down approach involves the reduction of large drug crystals to the nanometer size range using high shear forces.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or a combination of Tween® 80 and HPMC)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer(s) in deionized water.
-
Disperse the accurately weighed this compound in the stabilizer solution to form a coarse suspension.
-
Homogenize this pre-suspension using a high-shear mixer for a few minutes.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles).
-
Maintain a low temperature during homogenization by using a cooling system to prevent degradation of the drug.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Assess the short-term and long-term stability of the nanosuspension.
-
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Troubleshooting logic for addressing solubility issues with this compound.
References
- 1. chemfarms.com [chemfarms.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. benchchem.com [benchchem.com]
- 5. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. solid dispersion formulations: Topics by Science.gov [science.gov]
- 13. KR101722568B1 - Solid dispersion comprising herb medicine and solubilizer, and method for preparing thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ulprospector.com [ulprospector.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Stability in DMSO Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with compounds dissolved in Dimethyl Sulfoxide (B87167) (DMSO). While the focus is on general best practices, this information is directly applicable to compounds like Hemiphroside B where specific stability data may not be readily available.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in the DMSO stock solution. What are the common causes?
A1: Compound degradation in DMSO can be influenced by several factors. The most common include:
-
Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of susceptible functional groups in your compound.[1][2] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.
-
Oxidation: Exposure to oxygen can cause oxidation of sensitive moieties.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3][4][5]
-
Light Exposure: Photolabile compounds can degrade when exposed to certain wavelengths of light.[2][3][4]
-
pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation.[3][4][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact compound stability, although many compounds are stable under these conditions.[1]
Q2: How can I minimize water contamination in my DMSO stock solutions?
A2: To minimize water content, it is crucial to use anhydrous DMSO and handle it under inert gas (e.g., nitrogen or argon). Store DMSO in small, tightly sealed aliquots to reduce the frequency of opening the main stock bottle. Using a desiccator for storage of both DMSO and compound vials can also be beneficial.
Q3: What are the recommended storage conditions for compound solutions in DMSO?
A3: For general long-term storage, it is recommended to store stock solutions at -20°C or -80°C. For short-term use, storage at 4°C is often acceptable. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[6][7] However, the optimal storage temperature can be compound-specific. It is also advisable to protect solutions from light by using amber vials or storing them in the dark.
Q4: How many freeze-thaw cycles are generally acceptable for DMSO stock solutions?
A4: The number of acceptable freeze-thaw cycles is highly dependent on the specific compound. One study indicated no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles when thawed under a nitrogen atmosphere.[1] However, as a general precaution, it is best to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q5: Can DMSO itself react with my compound?
A5: While DMSO is a relatively inert solvent, it can participate in certain reactions.[8] For instance, it can act as an oxidant in Swern oxidations, particularly in the presence of an activator like an acyl chloride.[8] Additionally, the basicity of the dimsyl anion, formed by deprotonation of DMSO with a strong base, can affect certain compounds.[8] It's important to consider the functional groups present in your compound and their potential reactivity with DMSO, especially under non-neutral pH conditions or in the presence of other reagents.
Troubleshooting Guides
Issue: Unexpected Loss of Compound Potency or Purity Over Time
This guide will help you systematically investigate the potential causes of compound instability in your DMSO stock solution.
Step 1: Assess Storage and Handling Procedures
-
Action: Review your current protocols for preparing, storing, and handling your DMSO stock solutions.
-
Key Questions:
-
Are you using anhydrous DMSO?
-
How are you protecting the stock solution from moisture and air?
-
What is the storage temperature and is it consistent?
-
How many times has the stock solution been freeze-thawed?
-
Is the compound protected from light?
-
Step 2: Perform a Forced Degradation Study
-
Objective: To identify the primary degradation pathways affecting your compound.
-
Experimental Protocol: See "Experimental Protocol: Forced Degradation Study" below.
-
Data Analysis: Analyze the degradation products by LC-MS or a similar technique to understand the chemical transformations occurring.
Step 3: Evaluate the Impact of Water
-
Hypothesis: The presence of water is causing hydrolysis.
-
Troubleshooting:
-
Prepare a fresh stock solution using high-purity, anhydrous DMSO under an inert atmosphere.
-
Prepare a parallel stock solution in DMSO containing a known, small percentage of water (e.g., 1-5%).
-
Monitor the stability of both solutions over time at your standard storage temperature.
-
If the compound is significantly less stable in the "wet" DMSO, hydrolysis is a likely cause.
-
Quantitative Data Summary: Hypothetical Stability of this compound in DMSO
The following table summarizes hypothetical data from a stability study on this compound, illustrating how to present such findings.
| Condition | Temperature (°C) | Duration | This compound Remaining (%) | Major Degradant Peak Area (%) |
| Anhydrous DMSO, Dark, N₂ Atmosphere | -20 | 3 months | 99.2 | < 0.1 |
| Anhydrous DMSO, Dark, N₂ Atmosphere | 4 | 3 months | 95.8 | 1.5 |
| Anhydrous DMSO, Dark, N₂ Atmosphere | 25 | 3 months | 75.3 | 18.2 |
| DMSO (5% H₂O), Dark, N₂ Atmosphere | 4 | 3 months | 82.1 | 12.7 |
| Anhydrous DMSO, Ambient Light, Air | 4 | 3 months | 90.5 | 4.8 |
Experimental Protocols
Experimental Protocol: Stability Assessment of a Compound in DMSO Solution
Objective: To determine the stability of a compound in DMSO under various storage conditions.
Materials:
-
Compound of interest (e.g., this compound)
-
Anhydrous DMSO
-
Type I Purified Water
-
Inert gas (Nitrogen or Argon)
-
HPLC or LC-MS system with a suitable column and detection method
-
pH meter
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
Light-protected (amber) and clear vials
Methodology:
-
Stock Solution Preparation:
-
Under an inert atmosphere, prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber and clear vials for testing under different conditions.
-
-
Time-Zero Analysis:
-
Immediately after preparation, take an aliquot for initial analysis (t=0).
-
Determine the initial purity and concentration using a validated HPLC or LC-MS method. This will serve as the baseline.
-
-
Storage Conditions:
-
Store the aliquots under a matrix of conditions, for example:
-
-20°C in the dark
-
4°C in the dark
-
25°C in the dark
-
4°C with exposure to ambient light
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the same analytical method as for the time-zero analysis.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Experimental Protocol: Forced Degradation Study
Objective: To rapidly identify potential degradation pathways for a compound.
Methodology:
-
Prepare Test Solutions: Prepare separate solutions of the compound in DMSO.
-
Apply Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat the solution (e.g., at 60°C).
-
Photolytic: Expose the solution to UV light.
-
-
Analysis: After a set period (e.g., 24 hours), analyze each solution by LC-MS to identify degradation products and compare them to a control sample.
Visualizations
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Hemiphroside B Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Hemiphroside B in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phenylpropanoid compound with the chemical formula C31H38O17.[1][2] It is found in plants such as Lagotis integra. While detailed biological activity data for this compound is limited in publicly available literature, it belongs to the broader class of phenylethanoid glycosides, which are known for various biological activities, including antioxidant and anti-inflammatory effects.
Q2: Which cell viability assay is best for use with this compound?
A2: Due to the potential for interference, it is highly recommended to use a cell viability assay that does not rely on cellular reduction of a tetrazolium salt when working with this compound and other phenylethanoid glycosides. Assays that measure membrane integrity, such as the Lactate (B86563) Dehydrogenase (LDH) assay, are generally more suitable. If a metabolic assay is necessary, it is crucial to include proper controls to account for any direct reduction of the assay reagent by the compound. It is advisable to confirm results using at least two different assay methods.[3][4]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: For initial screening of similar natural product compounds, a wide concentration range is often used, typically from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM or more). Based on studies with other phenylethanoid glycosides and natural compounds, a starting range of 1, 10, 25, 50, and 100 µM is a reasonable approach to determine the cytotoxic or cytoprotective potential of this compound.[3]
Q4: Can this compound interfere with the MTT assay?
A4: Yes, it is highly probable. This compound is a phenylethanoid glycoside. This class of compounds, particularly those containing a caffeyl group, has been shown to directly reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its formazan (B1609692) product in a cell-free system.[3][5] This leads to a false-positive signal, making it appear as though cell viability has increased when, in fact, the compound may be cytotoxic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High background absorbance in MTT/XTT assay wells without cells. | Direct reduction of the tetrazolium salt by this compound. | 1. Switch to a non-tetrazolium-based assay like the LDH assay. 2. If using MTT/XTT, run a cell-free control with this compound at all tested concentrations to quantify its direct reductive effect. Subtract this background from the cell-containing wells. | Wells with media, MTT/XTT reagent, and this compound (no cells). |
| Inconsistent or variable results between replicate wells. | Incomplete dissolution of formazan crystals (MTT assay). Uneven cell seeding. "Edge effect" in 96-well plates. | 1. Ensure complete solubilization of formazan by thorough mixing and allowing sufficient incubation time with the solubilization buffer. 2. Improve cell seeding consistency by carefully resuspending cells before plating. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. | Visually inspect wells for uniform cell distribution. |
| Unexpected increase in "viability" at high concentrations of this compound (MTT/XTT assay). | Interference from the antioxidant properties of this compound. | 1. This is a strong indicator of direct tetrazolium salt reduction. Corroborate findings with an alternative assay (e.g., LDH or Trypan Blue exclusion). 2. Wash cells with PBS before adding the MTT/XTT reagent to remove any residual compound. | Cell-free controls are essential. Compare results with an LDH assay. |
| Low signal or poor dynamic range in the LDH assay. | Insufficient cell number or low levels of cytotoxicity. LDH in the culture medium has degraded. | 1. Optimize the cell seeding density to ensure a sufficient amount of LDH is released upon cell lysis. 2. Ensure the supernatant is collected and processed promptly after the treatment period. | Positive control (cells treated with a lysis buffer to induce maximum LDH release) and negative control (untreated cells). |
Experimental Protocols
MTT Cell Viability Assay (with Interference Controls)
This protocol is for assessing cell viability based on mitochondrial reductase activity and includes essential controls for compounds like this compound that may interfere with the assay.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Control for Direct Reduction: In a separate cell-free plate, add the same concentrations of this compound to the cell culture medium.
-
MTT Addition: Add 10 µL of MTT solution to each well (both cell-containing and cell-free plates) and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
For suspension cells, add 100 µL of solubilization buffer directly to the wells.
-
-
Incubation: Incubate the plates in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding cell-containing wells to correct for direct MTT reduction by this compound.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, a marker of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and lysis buffer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.
-
Controls: Prepare wells for:
-
Vehicle Control: Cells treated with the vehicle.
-
Positive Control: Cells treated with the lysis buffer provided in the kit (for maximum LDH release).
-
Compound Treatment: Cells treated with serial dilutions of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the vehicle control.
Visualizations
Experimental Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for potential assay interference.
Potential Signaling Pathways Affected by Related Compounds
Phenylethanoid glycosides, the class of compounds to which this compound belongs, have been shown to modulate inflammatory signaling pathways. The diagram below illustrates a potential mechanism of action based on related compounds.
Caption: Potential inhibitory effects on signaling pathways.
References
- 1. This compound|CAS 165338-28-3|DC Chemicals [dcchemicals.com]
- 2. chemfarms.com [chemfarms.com]
- 3. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hemiphroside B Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of Hemiphroside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is a phenylpropanoid glycoside. It is a natural compound found in plants such as Lagotis integra and Hemiphragma heterophyllum.[1] Its chemical formula is C31H38O17 and it has a molecular weight of 682.6 g/mol .[2][3]
Q2: Why is the yield of this compound often low?
The low yield of this compound, like many other phenylpropanoid glycosides (PPGs), can be attributed to several factors. These include a naturally low concentration of the compound in the plant material, suboptimal extraction conditions, and degradation of the compound during the isolation process. The complex chemical nature of plant extracts also makes the purification of specific glycosides challenging.
Q3: What general steps are involved in the isolation of this compound?
The isolation of this compound typically involves the following stages:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system to extract the crude this compound along with other metabolites from the plant powder.
-
Purification: A multi-step process to separate this compound from the crude extract, often involving techniques like liquid-liquid extraction and chromatography.
-
Characterization: Using analytical techniques such as HPLC, Mass Spectrometry, and NMR to confirm the identity and purity of the isolated compound.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the isolation of natural products. The following guide addresses specific issues that may be encountered during the isolation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Efficiency | Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. | Phenylpropanoid glycosides are polar molecules. Experiment with different polar solvents such as methanol (B129727), ethanol, or water, and various ratios of these solvents. For instance, an 80% methanol in water solution is often effective for extracting glycosides. |
| Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. | Optimize the extraction time and temperature. Prolonged extraction times at a moderate temperature (e.g., 24-48 hours at room temperature with agitation, or a shorter duration with heating) can improve yield. However, be cautious of potential degradation at high temperatures. | |
| Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for solvent penetration. | Ensure the plant material is ground to a fine, consistent powder. A particle size of 40-60 mesh is generally recommended. | |
| Suboptimal Solid-to-Liquid Ratio: Too little solvent may not be sufficient to extract the compound effectively. | Experiment with different solid-to-liquid ratios. A common starting point is 1:10 or 1:20 (g/mL). Increasing the solvent volume can enhance extraction efficiency. | |
| Degradation of this compound | Enzymatic Degradation: Endogenous plant enzymes can degrade glycosides once the plant cells are disrupted. | Consider blanching the fresh plant material with steam or using a solvent system that deactivates enzymes (e.g., boiling ethanol) for the initial extraction. |
| Hydrolysis of Glycosidic Bonds: The glycosidic linkages can be sensitive to acidic or basic conditions and high temperatures. | Maintain a neutral pH during extraction and purification. Avoid excessively high temperatures for prolonged periods. | |
| Losses During Purification | Ineffective Liquid-Liquid Partitioning: The chosen solvent system for partitioning may not effectively separate this compound from other compounds. | Systematically test different solvent systems for liquid-liquid extraction. A common sequence for PPGs is to partition the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound is expected to be found in the more polar fractions (ethyl acetate and/or n-butanol). |
| Poor Resolution in Chromatography: The chromatographic conditions may not be suitable for separating this compound from closely related compounds. | Optimize the mobile phase and stationary phase for column chromatography. For PPGs, silica (B1680970) gel, Sephadex LH-20, and C18 reversed-phase silica are commonly used. A gradient elution is often necessary to achieve good separation. Preparative HPLC can be used for final purification. |
Experimental Protocols
The following is a generalized protocol for the isolation of phenylpropanoid glycosides like this compound. This protocol may require optimization for specific plant materials and laboratory conditions.
Preparation of Plant Material
-
Air-dry the aerial parts of Lagotis integra or Hemiphragma heterophyllum in the shade to a constant weight.
-
Grind the dried plant material into a coarse powder (40-60 mesh).
Extraction
-
Macerate the powdered plant material (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Purification
-
Suspend the crude extract in distilled water (1 L) and perform successive liquid-liquid partitioning with n-hexane (3 x 1 L), chloroform (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Concentrate each fraction to dryness under reduced pressure. The this compound is expected to be primarily in the ethyl acetate and/or n-butanol fractions.
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, v/v) to obtain several sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenylpropanoid Glycosides
| Solvent System | Relative Polarity | Typical Yield | Advantages | Disadvantages |
| 100% Methanol | High | Moderate to High | Good for a wide range of polar compounds | Can extract high amounts of pigments |
| 80% Methanol (aq) | High | High | Excellent for glycosides, balances polarity | Extracts water-soluble impurities |
| 100% Ethanol | High | Moderate | Generally regarded as safe (GRAS), good solvent | Can be less efficient than methanol for some glycosides |
| 70% Ethanol (aq) | High | High | Good balance for glycoside extraction, GRAS | Extracts water-soluble impurities |
| Water | Very High | Low to Moderate | Inexpensive, non-toxic | Extracts many primary metabolites (sugars, etc.) |
Table 2: Optimization of Extraction Parameters - A Case Study for Phenylpropanoid Glycosides
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
| Temperature (°C) | 25 - 75 | 50 | Yield increases with temperature up to a point, then degradation may occur. |
| Time (hours) | 1 - 48 | 24 | Longer extraction times generally increase yield, but with diminishing returns. |
| Solid-to-Liquid Ratio (g/mL) | 1:5 - 1:30 | 1:20 | Higher solvent volume increases extraction efficiency but also solvent consumption. |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Hypothetical Anti-inflammatory Signaling Pathway for this compound
Based on the known activities of other phenylpropanoid glycosides from the Scrophulariaceae family, this compound may exert anti-inflammatory effects through the inhibition of key inflammatory mediators.
Caption: Potential anti-inflammatory mechanism of this compound.
References
Technical Support Center: Troubleshooting Hemiphroside B Peak Tailing in HPLC
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to Hemiphroside B analysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting steps, experimental protocols, and frequently asked questions to help you achieve optimal, symmetrical peak shapes for this polar flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem in the analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is broader than the leading edge. An ideal peak should be symmetrical and Gaussian in shape.[1] For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution from nearby impurities, and decreased overall sensitivity.[2] A peak is generally considered to be tailing if its asymmetry factor (As) is greater than 1.2.[3]
Q2: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What is the most probable cause?
A2: For a polar, acidic compound like this compound, which contains multiple hydroxyl groups, the most common cause of peak tailing is secondary interactions with the stationary phase.[4] This occurs when the polar hydroxyl groups on this compound interact with acidic residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based C18 column.[3][5] These unwanted interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing some molecules to lag behind and create a "tail".[4][6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds like this compound.[7][8] Adjusting the pH has a dual benefit:
-
Suppresses Analyte Ionization: this compound has phenolic hydroxyl groups, which are weakly acidic. At a low pH (e.g., 2.5-3.0), these groups remain in their protonated, less polar form, leading to more consistent retention.
-
Suppresses Silanol Ionization: More importantly, a low pH protonates the residual silanol groups on the silica (B1680970) packing, preventing them from becoming negatively charged.[2][3] This minimizes the unwanted ionic interactions that are the primary cause of peak tailing for polar and basic analytes.[2][9]
The following diagram illustrates the chemical interactions responsible for peak tailing.
Caption: Competing retention mechanisms for this compound.
Q4: I've adjusted my mobile phase to a low pH (pH 2.7), but the peak tailing for this compound has not improved. What are other potential causes?
A4: If low pH does not resolve the issue, consider these other common causes:
-
Column Contamination or Degradation: The column's inlet frit may be blocked, or the stationary phase could be contaminated with strongly retained compounds from previous injections.[10] A void at the column head can also lead to poor peak shape.
-
Column Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) of the sample can saturate the stationary phase and cause peak distortion.[11][12]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, loose fittings, or a large detector flow cell can cause band broadening and peak tailing.[13][14][15] This is often referred to as "dead volume".
-
Inappropriate Sample Solvent: If this compound is dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[9]
Q5: How can I systematically troubleshoot the source of the peak tailing?
A5: A logical, step-by-step approach is the most effective way to identify the problem. Change only one parameter at a time to isolate the cause. The workflow below provides a systematic guide for troubleshooting.
Caption: Systematic workflow for troubleshooting peak tailing.
Troubleshooting Guides & Experimental Protocols
Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is the first and most crucial step. The goal is to ensure the analyte and silanol groups are in their non-ionized forms.
Table 1: Effect of Mobile Phase pH on Peak Shape
| pH Range | Effect on this compound (Phenolic -OH) | Effect on Column Silanols (Si-OH) | Expected Peak Shape |
|---|---|---|---|
| < 3.0 | Protonated (non-ionic) | Protonated (non-ionic) | Optimal, Symmetrical |
| 3.0 - 6.0 | Protonated (non-ionic) | Partially to fully ionized (SiO⁻) | Moderate to Severe Tailing |
| > 7.0 | Ionized (phenolate) | Fully ionized (SiO⁻) | Severe Tailing / Split Peaks |
Table 2: Recommended Mobile Phase Modifiers for Peak Shape Improvement
| Modifier | Typical Concentration | Target pH | Notes |
|---|---|---|---|
| Formic Acid | 0.1% (v/v) | ~2.7 | Volatile and MS-friendly. Good first choice. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Can cause ion suppression in MS. Very effective at reducing tailing. |
| Phosphoric Acid | 0.1% (v/v) | ~2.1 | Non-volatile. For UV detection only. Provides excellent buffering. |
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Prepare Aqueous Phase: To make 1 L of 0.1% formic acid solution, add 1 mL of formic acid to ~900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Measure pH: Before adding any organic solvent, measure the pH of the aqueous solution. It should be approximately 2.7.
-
Final Volume: Bring the solution to the 1 L mark with HPLC-grade water and mix thoroughly.
-
Solvent Mixing: This aqueous solution is your "Mobile Phase A". Mix it with your organic solvent (e.g., acetonitrile, "Mobile Phase B") at the desired ratio (e.g., 80:20 A:B).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use to prevent bubble formation.[16]
Guide 2: Column Selection and Maintenance
The choice of column and its condition are critical for analyzing polar compounds.
Table 3: Column Selection Guide for Polar Glycosides
| Column Type | Characteristics | Suitability for this compound |
|---|---|---|
| Modern, End-Capped Type B C18 | High-purity silica with minimal residual silanols. End-capping further deactivates surface activity.[2][4] | Highly Recommended. The industry standard for good peak shape. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide) near the silica surface, shielding silanols. | Excellent Choice. Offers alternative selectivity and improved peak shape for polar analytes.[5] |
| Hybrid Particle Technology | Silica-organic hybrid particles offer better pH stability and reduced silanol activity.[4] | Excellent Choice. Very robust and provides symmetrical peaks. |
| Older, Type A C18 | Lower purity silica with higher metal content and more active silanol groups.[4] | Not Recommended. Likely to produce significant peak tailing. |
Protocol 2: Column Flushing to Remove Contaminants If you suspect column contamination, a high-strength wash may restore performance. Always check the manufacturer's guidelines before reversing the column flow.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Flow: Reverse the column direction (connect the mobile phase to the outlet).
-
Systematic Flush: Flush the column with 20-30 column volumes of each of the following solvents, in order:
-
HPLC-grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective "deep clean" solvent)
-
-
Re-equilibration: Return the column to its normal flow direction and equilibrate with your initial mobile phase conditions for at least 30 minutes or until the baseline is stable.
Guide 3: Diagnosing System and Sample Issues
If a new column and fresh mobile phase do not solve the tailing, the issue may lie with the HPLC system itself or the sample injection parameters.
Protocol 3: Test for Excessive Extra-Column Volume Extra-column volume causes all peaks in a chromatogram to broaden or tail, not just the analyte of interest.
-
Remove Column: Replace the analytical column with a zero-dead-volume union.
-
Set Conditions: Set the mobile phase to a typical composition (e.g., 50:50 Acetonitrile:Water) at a flow rate of 1.0 mL/min.
-
Inject Standard: Inject a small volume (1-2 µL) of a standard compound that is easily detected (e.g., caffeine (B1668208) or uracil).
-
Analyze Peak: Observe the resulting peak. In a well-plumbed system with low extra-column volume, the peak should be a very sharp, symmetrical needle-like spike.[1] If you observe a broad or tailing peak, it indicates significant dispersion from tubing or fittings.[13][17]
-
Troubleshoot: If excessive volume is detected, systematically check and replace tubing with shorter, narrower ID (e.g., 0.005" or 0.12 mm) PEEK tubing and ensure all fittings are properly seated.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. support.waters.com [support.waters.com]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 14. uhplcs.com [uhplcs.com]
- 15. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Hemiphroside B
This technical support center provides guidance on the proper storage and handling of Hemiphroside B to minimize degradation and ensure the integrity of your research material. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a phenylpropanoid glycoside.[1] Structurally, it shares features with iridoid glycosides, a class of monoterpenoids known for their presence in a wide variety of plants and their diverse biological activities.[2][3] Due to these similarities, its stability can be inferred from the known behavior of iridoid glycosides.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
Based on the general behavior of related iridoid glycosides, the primary factors leading to the degradation of this compound are expected to be:
-
pH: Iridoid glycosides are susceptible to hydrolysis under both acidic and alkaline conditions. They are generally most stable in a slightly acidic to neutral pH range.[4][5][6]
-
Temperature: Elevated temperatures can accelerate the degradation of iridoid glycosides.[4][7]
-
Enzymatic Activity: The presence of enzymes, particularly β-glucosidases, can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone.[8][9]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Form: Store as a dry powder. If in solution, use a buffer with a slightly acidic pH (e.g., pH 4-6) and freeze for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[10]
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Review your storage conditions (temperature, pH of solution, light exposure). 2. Perform a stability study on your sample to assess its integrity (see Experimental Protocols section). 3. If degradation is confirmed, acquire a new, quality-controlled batch of this compound. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. The primary degradation pathway is likely hydrolysis of the glycosidic bond.[4][11] This would result in the appearance of the aglycone and the free sugar. 2. Characterize the new peaks using mass spectrometry to confirm their identity.[12][13] |
| Precipitation of the compound from a solution upon thawing. | Poor solubility at lower temperatures or change in pH upon freezing/thawing. | 1. Ensure the solvent and buffer system are appropriate for the desired concentration of this compound. 2. Consider using a cryoprotectant for frozen solutions. 3. Gently warm and vortex the solution to redissolve the compound before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of this compound in a neutral buffer and incubate at the same temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark.
-
Analysis: At each time point, analyze the samples by HPLC or UPLC-MS to quantify the remaining this compound and identify any degradation products.
Protocol 2: Long-Term Stability Study of this compound
This protocol assesses the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound
-
Appropriate solvent/buffer
-
Storage containers (e.g., amber vials)
-
Controlled environment chambers or refrigerators/freezers
-
HPLC or UPLC system
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound as a solid and in the desired solution (e.g., buffered at pH 5).
-
Storage Conditions: Store the aliquots under the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
25°C / 60% Relative Humidity (accelerated stability)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12, 24 months). For accelerated stability, testing at 0, 1, 3, and 6 months is common.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration and purity of this compound.
Data Presentation
Table 1: Factors Influencing Iridoid Glycoside Stability (General Observations)
| Factor | Condition | General Effect on Stability |
| pH | Highly Acidic (pH < 3) | Prone to hydrolysis of the glycosidic bond.[5] |
| Slightly Acidic (pH 3-6) | Generally the most stable range.[5][6] | |
| Neutral to Alkaline (pH > 7) | Increased rate of hydrolysis, especially at higher pH.[4] | |
| Temperature | Low Temperature (≤ -20°C) | Optimal for long-term storage. |
| Refrigerated (2-8°C) | Suitable for short-term storage. | |
| Room Temperature (20-25°C) | Potential for slow degradation over time. | |
| Elevated Temperature (> 40°C) | Accelerated degradation.[4][7] | |
| Enzymes | β-glucosidase | Catalyzes the hydrolysis of the glycosidic bond.[8][9] |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
- 8. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. chemfarms.com [chemfarms.com]
- 11. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Hemiphroside B
Welcome to the technical support center for the LC-MS analysis of Hemiphroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][3] In complex matrices such as plasma, urine, or herbal extracts, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.[1][2]
Q2: I am observing low and inconsistent peak intensities for this compound across different samples. Could this be due to matrix effects?
A2: Yes, inconsistent and lower-than-expected peak intensities are classic indicators of ion suppression, a prevalent type of matrix effect.[4][5] This phenomenon occurs when other components in the sample matrix compete with this compound for ionization, thereby reducing the number of analyte ions that reach the detector.[4][6] To definitively determine if you are experiencing matrix effects, it is recommended to perform a post-extraction spike experiment.[1][2]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound samples?
A3: A post-extraction spike comparison is the most common method to quantify matrix effects.[1][2] This involves comparing the peak area of this compound in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte after extraction.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 suggests ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
Ideally, the matrix factor should be between 0.8 and 1.2 for the method to be considered free of significant matrix effects.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound in Plasma Samples
Problem: When analyzing this compound in plasma, you observe a significant decrease in signal intensity and poor reproducibility, suggesting strong ion suppression.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Recommended Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1][7]
-
Optimize Chromatography: If co-elution of matrix components with this compound is suspected, chromatographic optimization is crucial.[1]
-
Gradient Modification: Adjusting the mobile phase gradient can help separate the analyte from interfering compounds.
-
Column Chemistry: Switching to a column with a different stationary phase may alter selectivity and improve resolution.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects.[8][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate signal normalization.[8]
Issue 2: Poor Recovery of this compound After Sample Preparation
Problem: You are experiencing low recovery of this compound following your sample preparation protocol, leading to reduced sensitivity.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Cartridge Selection: Choose an SPE cartridge chemistry appropriate for the polarity of this compound (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge).
-
Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solvent similar to the sample loading solution (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining this compound.
-
Elution: Elute this compound with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Quantitative Data Summary:
The following table presents hypothetical recovery and matrix effect data for different sample preparation methods for this compound analysis in human plasma.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85.2 | 45.7 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.5 | 15.3 (Suppression) | 6.8 |
| Solid-Phase Extraction (C18) | 98.1 | 5.2 (Suppression) | 3.1 |
Data is hypothetical and for illustrative purposes only.
As shown in the table, while protein precipitation is a simpler technique, it often results in significant matrix effects.[7] LLE and SPE provide cleaner extracts, leading to reduced ion suppression and better reproducibility.[1][7]
Advanced Mitigation Strategies
Matrix-Matched Calibration:
To compensate for unavoidable matrix effects, preparing calibration standards and quality control samples in a blank matrix (a sample of the same biological matrix that is free of the analyte) is a highly effective strategy.[1][10] This ensures that the standards and the unknown samples experience similar matrix effects, leading to more accurate quantification.
Standard Addition:
When a blank matrix is not available, the standard addition method can be employed.[3][11] This involves adding known amounts of a this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, and the endogenous concentration is determined by extrapolating to the x-intercept. While effective, this method is more time-consuming as it requires multiple analyses for each sample.[10]
Caption: Decision tree for selecting a calibration strategy.
By systematically evaluating your sample preparation, chromatography, and calibration strategy, you can effectively mitigate matrix effects and ensure the development of a robust and reliable LC-MS method for the analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. youtube.com [youtube.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing extraction solvent for Hemiphroside B from plant material
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of Hemiphroside B from plant material. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to streamline your research process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted? A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside. These compounds are known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] this compound is primarily isolated from plants of the Hemsleya genus, such as Hemsleya amabilis.[1][3][4]
Q2: What are the most critical factors to consider when selecting an extraction solvent for this compound? A2: The most critical factors include:
-
Solvent Polarity: this compound is a glycoside, meaning it has a sugar moiety attached, which makes it relatively polar. Therefore, polar solvents or aqueous mixtures of organic solvents are generally most effective.[5][6]
-
Safety and Toxicity: For extracts intended for biological evaluation or pharmaceutical development, less toxic solvents like ethanol (B145695) are preferred over more toxic options like methanol (B129727).[5][7]
-
Selectivity: The chosen solvent should ideally maximize the extraction of this compound while minimizing the co-extraction of undesirable impurities.[6]
-
Compatibility with Extraction Method: The solvent's boiling point and viscosity should be suitable for the chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction).[7][8]
Q3: Why are aqueous mixtures of solvents like ethanol or methanol often recommended? A3: Adding water to organic solvents like ethanol or methanol increases the overall polarity of the solvent system.[7] This enhanced polarity is particularly effective for dissolving polar flavonoid and triterpenoid glycosides.[5] A 70% methanol or ethanol solution is often cited as an efficient solvent for extracting these types of compounds.[6]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound? A4: Ultrasound-Assisted Extraction (UAE) offers several advantages over traditional methods. The acoustic cavitation produced by ultrasound can disrupt plant cell walls, which enhances solvent penetration and mass transfer.[9][10] This typically leads to higher extraction yields in shorter times, with reduced solvent consumption and at lower temperatures, which helps prevent the degradation of thermolabile compounds like this compound.[11][12]
Troubleshooting Guide
This section addresses common problems encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it? A: Low yield is a common issue stemming from several factors. Systematically evaluating your protocol is key.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. Since it is a glycoside, highly non-polar solvents will be ineffective.
-
Solution: Use polar solvents. Start with an aqueous ethanol or methanol mixture (e.g., 50-80% in water).[7] Systematically test different ratios to find the optimal polarity.
-
-
Suboptimal Extraction Parameters: Factors like temperature, time, and the solid-to-solvent ratio are crucial.[13]
-
Solution: Optimize these parameters. Increase the extraction temperature (e.g., test a range from 40°C to 60°C), but be cautious of potential degradation at very high temperatures.[13][14] Extend the extraction time and test different solid-to-solvent ratios (e.g., 1:10, 1:20 w/v) to ensure complete extraction.[15]
-
-
Inefficient Sample Preparation: The particle size of the plant material directly impacts extraction efficiency.[16]
-
Solution: Ensure the plant material is dried and finely ground (e.g., to a particle size of <0.5 mm) to maximize the surface area available for solvent contact.[16] If the raw material has a high lipid content, consider a pre-extraction step with a non-polar solvent like hexane (B92381) to defat the sample.[]
-
-
Compound Degradation: this compound may be degrading during the extraction or workup process.
-
Solution: Avoid excessively high temperatures and prolonged exposure to harsh pH conditions.[18] Store extracts at low temperatures and protected from light to prevent photodegradation.
-
Problem 2: Extract Contains High Levels of Impurities
Q: My crude extract is showing many impurities (e.g., chlorophyll (B73375), lipids) during analysis, interfering with the quantification of this compound. How can I obtain a cleaner extract? A: High impurity levels are common when using a single-step extraction with a broad-spectrum solvent.
Possible Causes & Solutions:
-
Co-extraction of Pigments and Lipids: Polar solvents can extract some chlorophyll, while semi-polar solvents may pull out lipids and waxes.
-
Solution 1 (Pre-treatment): Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane. This will remove a significant portion of lipids, waxes, and some pigments without extracting the target glycoside.[]
-
Solution 2 (Post-extraction Liquid-Liquid Partitioning): After obtaining the crude extract and evaporating the solvent, re-dissolve the residue in water or a hydroalcoholic solution. Then, partition this aqueous phase against a non-polar solvent (like hexane or dichloromethane) to remove non-polar impurities. The more polar this compound will remain in the aqueous/hydroalcoholic phase.
-
-
Solvent is Not Selective Enough:
-
Solution: While challenging, you can try a sequential extraction approach. Start with a less polar solvent and gradually increase the polarity, collecting fractions at each step. This can help isolate compounds based on their polarity.[6]
-
Problem 3: Inconsistent Results Between Batches
Q: I am getting significant variations in yield and purity between different extraction batches. What could be causing this inconsistency? A: Batch-to-batch variability can undermine the reliability of your research.
Possible Causes & Solutions:
-
Variability in Plant Material: The concentration of secondary metabolites like this compound can vary depending on the plant's age, growing conditions, and harvest time.[13]
-
Solution: Whenever possible, use a single, homogenized batch of plant material for the entire experiment. If using different batches, ensure they are from the same source and harvested under similar conditions. Always run a standard reference sample with each new batch for comparison.
-
-
Lack of Precise Control Over Parameters: Small deviations in temperature, extraction time, solvent composition, or agitation speed can lead to different outcomes.[19]
-
Solution: Strictly control all experimental parameters. Use calibrated equipment (thermometers, timers, balances). For solvent mixtures, always prepare them fresh and measure volumes accurately. Ensure consistent agitation or sonication power for each run.[10]
-
-
Solvent Degradation or Evaporation: The composition of your solvent mixture can change over time due to the evaporation of the more volatile component.
-
Solution: Prepare fresh solvent mixtures for each batch of extractions. Keep extraction vessels properly sealed to minimize evaporation, especially during heated extractions.
-
Data Summary: Solvent System Comparison
The following tables summarize the general effectiveness of different solvent systems for the extraction of polar glycosides, which is applicable to this compound.
Table 1: Comparison of Common Solvents for Glycoside Extraction
| Solvent System | Polarity | Advantages | Disadvantages | Typical Use Case |
| Ethanol | Moderate | Generally Recognized as Safe (GRAS), biodegradable, effective for many glycosides.[7] | Can co-extract chlorophyll and other pigments. | Food, nutraceutical, and pharmaceutical applications. |
| Methanol | High | High extraction efficiency for polar compounds, good solvent penetration.[6][7] | Toxic, limiting its use for products intended for consumption.[7] | Analytical and research purposes where the solvent is fully removed. |
| Acetone | Medium | Good solvency for a range of flavonoids, low boiling point for easy evaporation.[6][7] | Flammable, can extract unwanted gummy materials. | Laboratory-scale extraction, often in combination with water. |
| Water | High | Non-toxic, inexpensive, environmentally friendly. | May have lower efficiency for less polar aglycones, risk of microbial growth. | Extraction of highly water-soluble compounds. |
Table 2: Effect of Aqueous Mixtures on Extraction Efficiency
| Solvent Mixture (v/v) | Relative Polarity | Expected Efficiency for this compound | Rationale |
| 100% Ethanol | Moderate | Moderate | Effective, but may not be polar enough for highly glycosylated compounds. |
| 70% Ethanol / 30% Water | High | High | Increased polarity effectively solubilizes polar glycosides.[7] A common starting point for optimization. |
| 50% Ethanol / 50% Water | Very High | High to Moderate | Very polar; excellent for polar compounds but may see a drop in efficiency if the aglycone part is large and less polar. |
| 100% Methanol | High | High | Very effective due to high polarity and small molecular size.[7] |
| 70% Methanol / 30% Water | Very High | Very High | Often considered one of the most efficient systems for extracting polar glycosides in analytical settings.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for optimizing the extraction of this compound using an ultrasonic bath.
1. Plant Material Preparation: 1.1. Dry the plant material (e.g., tubers of Hemsleya amabilis) in a ventilated oven at 40-50°C until a constant weight is achieved. 1.2. Grind the dried material into a fine powder (e.g., 40-60 mesh or <0.5 mm particle size) using a laboratory mill.[16] 1.3. Optional Defatting Step: If the material is rich in lipids, suspend the powder in n-hexane (1:5 w/v), stir for 1-2 hours at room temperature, filter, and discard the hexane. Allow the powder to air-dry completely.[]
2. Extraction Procedure: 2.1. Accurately weigh 1.0 g of the prepared plant powder into a 50 mL Erlenmeyer flask. 2.2. Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol). This corresponds to a 1:20 solid-to-solvent ratio.[20] 2.3. Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask. 2.4. Set the extraction parameters. A good starting point is:
- Temperature: 50°C[13]
- Time: 30 minutes[20]
- Frequency: 40 kHz (a common frequency for ultrasonic baths)[15][20] 2.5. Begin sonication. Monitor the temperature to ensure it remains stable.
3. Sample Recovery: 3.1. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter it through Whatman No. 1 filter paper to separate the supernatant from the solid residue. 3.2. Collect the supernatant (the extract). For exhaustive extraction, the residue can be re-extracted 1-2 more times with fresh solvent, and the supernatants pooled. 3.3. Evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract. 3.4. Dry the crude extract in a vacuum oven to a constant weight. 3.5. Store the dried extract at -20°C, protected from light, prior to analysis (e.g., by HPLC).
Protocol 2: Solvent Optimization Strategy
To identify the best solvent, a systematic approach is necessary.
1. Single-Factor Experiments: 1.1. Solvent Type: Perform extractions using different pure solvents (ethanol, methanol) and their aqueous mixtures (e.g., 30%, 50%, 70%, 90% v/v), keeping all other parameters (time, temperature, solid-to-solvent ratio) constant. 1.2. Solid-to-Solvent Ratio: Using the best solvent from step 1.1, vary the solid-to-solvent ratio (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 w/v), keeping other parameters constant. 1.3. Extraction Temperature: Using the best conditions from the previous steps, vary the temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). 1.4. Extraction Time: Using the best conditions found so far, vary the extraction time (e.g., 15, 30, 45, 60, 90 minutes).
2. Response Surface Methodology (RSM): 2.1. For a more rigorous optimization, use a statistical approach like a Box-Behnken or Central Composite Design. 2.2. Select the most influential factors identified in the single-factor experiments (e.g., solvent concentration, temperature, and time). 2.3. Use the experimental design to perform a set of extractions, and analyze the yield of this compound for each run. 2.4. Fit the data to a polynomial model to find the optimal conditions that maximize the extraction yield.
References
- 1. Novel Cucurbitane Triterpenes from the Tubers of Hemsleya amabilis with Their Cytotoxic Acitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Root extract of Hemsleya amabilis Diels suppresses renal cell carcinoma cell growth through inducing apoptosis and G2/M phase arrest via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Anticancer Activity of Hemsleya Amabilis Extract [hub.hku.hk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. livetoplant.com [livetoplant.com]
- 8. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 9. Ultrasound-assisted extraction and analysis of maidenhairtree polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What factors affect extraction efficiency? [proseaworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hemiphroside B Interference in Biological Assays
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize interference from complex natural products like Hemiphroside B in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My primary screen shows that this compound is active. How can I be sure this is a genuine hit and not an artifact?
A positive result in a primary screen is the first step. However, it is crucial to confirm this activity through a series of secondary and orthogonal assays to rule out common assay interferences.[1][2] A genuine biological hit should demonstrate consistent activity across different, mechanistically distinct assay formats.[1]
Q2: What are the common causes of assay interference from natural products like this compound?
Natural products, due to their structural complexity, can interfere with biological assays through several mechanisms unrelated to specific target engagement.[3] These are often referred to as Pan-Assay Interference Compounds (PAINS).[2] Common causes include:
-
Compound Aggregation: At micromolar concentrations, many organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[2][3][4]
-
Signal Interference: The intrinsic properties of the compound can interfere with the assay's detection method. This includes autofluorescence (emitting light at the same wavelength as the detection signal), quenching of a fluorescent signal, or light scattering in optical assays.[3][5][6]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to false positives.[3]
-
Redox Activity: Compounds with redox potential can interfere in assays sensitive to the redox environment, for example, by generating hydrogen peroxide.[6]
Q3: How can I proactively design my experiments to minimize potential interference from this compound?
Thoughtful assay design is critical to reduce the impact of interfering compounds.[1] Key strategies include:
-
Inclusion of Detergents: Adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[1][4]
-
Use of Control Compounds: Including known aggregators and PAINS in your assay development phase can help assess your assay's susceptibility to these types of interference.[1]
-
Orthogonal Assays: Plan from the outset to confirm primary hits using a secondary, orthogonal assay that employs a different detection method or principle.[1] For instance, if your primary assay is fluorescence-based, a luminescence-based or label-free secondary assay would be a good choice.[1]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Aggregation
If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.
Caption: Workflow to diagnose aggregation-based assay interference.
Objective: To determine if the observed activity of this compound is dependent on aggregation.[1]
Methodology:
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[1]
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Compare the dose-response curves. A significant reduction or complete loss of activity in the presence of Triton X-100 is a strong indication that the observed effect is due to compound aggregation.
Table 1: Interpretation of Aggregation Counter-Screen Results
| Observation in Presence of 0.01% Triton X-100 | Interpretation | Recommended Next Step |
| Activity is abolished or significantly reduced | High likelihood of aggregation-based inhibition | Consider the hit a likely artifact. Re-evaluate if the compound has other interesting properties. |
| No significant change in activity | Low likelihood of aggregation | Proceed to other interference assays (e.g., fluorescence, redox). |
Issue 2: Potential Interference in Fluorescence-Based Assays
Natural products can possess inherent fluorescent properties (autofluorescence) or quench the signal of a fluorescent reporter.
Caption: Workflow for identifying fluorescence interference.
Objective: To assess whether this compound exhibits intrinsic fluorescence or quenching properties that could interfere with a fluorescence-based assay.
Methodology:
-
Autofluorescence Check:
-
In a multi-well plate, add this compound at various concentrations to wells containing only the assay buffer.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A significant signal above the buffer-only control indicates autofluorescence.[3]
-
-
Quenching Check:
Table 2: Troubleshooting Fluorescence Interference
| Interference Type | Observation | Potential Solution |
| Autofluorescence | Signal detected in wells with only this compound and buffer. | Use an orthogonal assay with a different detection method (e.g., luminescence, absorbance).[1] |
| Quenching | Concentration-dependent decrease in signal when this compound is added to the fluorescent probe/product. | Switch to a different fluorescent dye with a larger Stokes shift or use a non-optical detection method. |
Hit Triage and Confirmation
A systematic approach is necessary to validate initial hits and eliminate false positives.
Caption: A workflow for hit triage and confirmation.
By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges of assay interference from complex natural products like this compound, leading to more robust and reliable drug discovery outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anti-inflammatory activity of Hemiphroside B and harpagoside
A Comprehensive Comparison of the Anti-inflammatory Activity of Harpagoside (B1684579) and Forsythoside (B13851194) B
Introduction
In the pursuit of novel anti-inflammatory agents, researchers frequently turn to natural compounds for their therapeutic potential. Among these, harpagoside, an iridoid glycoside from Harpagophytum procumbens (Devil's Claw), and forsythoside B, a phenylethanoid glycoside found in plants of the Forsythia genus, have garnered significant attention. This guide provides a detailed comparison of the anti-inflammatory activities of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of harpagoside and forsythoside B from various in vitro and in vivo studies.
| Parameter | Harpagoside | Forsythoside B | Cell/Animal Model | Reference |
| Inhibition of Nitric Oxide (NO) Production | Moderate inhibition in human blood[1] | Data not available | Human blood | [1] |
| Inhibition of Cyclooxygenase (COX) Activity | Moderately inhibited COX-1 and COX-2[1][2] | Markedly decreased COX-2 levels[1] | Human blood, SCI mice | [1][2] |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α | Suppressed at 100 µg/mL and 200 µg/mL[3] | Concentration-dependent downregulation[4] | PMA-differentiated THP-1 cells, LPS-stimulated RAW264.7 cells | [3][4] |
| IL-6 | Suppressed at 100 µg/mL and 200 µg/mL[3] | Concentration-dependent downregulation[4] | PMA-differentiated THP-1 cells, LPS-stimulated RAW264.7 cells | [3][4] |
| IL-1β | Data not available | Data not available | ||
| Effect on Signaling Pathways | ||||
| NF-κB | Inhibited NF-κB activation[3] | Inhibited NF-κB activation[1][4][5] | HepG2 and RAW 264.7 cells, SCI mice, AD mice | [1][3][4][5] |
| MAPK (p38) | Data not available | Markedly decreased phosphorylated p38[1] | SCI mice | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of harpagoside or forsythoside B for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, after cell treatment and stimulation, the cell culture medium is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. After incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants or animal serum are quantified using commercially available ELISA kits. The assays are performed according to the manufacturer's instructions. In brief, the supernatants or diluted serum samples are added to wells of a microplate pre-coated with antibodies specific to the target cytokine. After incubation and washing steps, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added to produce a colorimetric reaction, which is stopped with a stop solution. The absorbance is measured at 450 nm, and the cytokine concentrations are determined from a standard curve.
Western Blot Analysis for Signaling Proteins
To investigate the effects on signaling pathways, the expression and phosphorylation of key proteins like NF-κB and MAPKs are assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of the target proteins. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of both harpagoside and forsythoside B are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: The NF-κB signaling pathway and points of inhibition by Harpagoside and Forsythoside B.
Caption: The p38 MAPK signaling pathway and the inhibitory action of Forsythoside B.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of natural compounds.
Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.
Conclusion
Both harpagoside and forsythoside B demonstrate significant anti-inflammatory properties through their ability to modulate key inflammatory pathways. Harpagoside is well-documented for its inhibition of COX enzymes and the NF-κB pathway. Forsythoside B also effectively suppresses the NF-κB pathway and has shown a marked inhibitory effect on the p38 MAPK signaling cascade. While direct comparative studies are limited, the available data suggest that both compounds are promising candidates for the development of novel anti-inflammatory therapies. Further research, including head-to-head comparative studies, is warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside B vs. Catalpol: A Comparative Bioactivity Analysis for Researchers
A detailed examination of the experimental data reveals the distinct and overlapping therapeutic potentials of Forsythoside B and Catalpol (B1668604), two prominent phytochemicals in drug discovery. This guide offers a comparative overview of their bioactivities, mechanisms of action, and the experimental protocols used to evaluate their effects, providing a valuable resource for researchers in pharmacology and drug development.
This comparison focuses on Forsythoside B and Catalpol, evaluating their performance across key bioactivity domains, including anti-inflammatory, antioxidant, and neuroprotective properties. While no studies directly comparing "Hemiphroside B" and catalpol were identified, a robust body of evidence allows for a comprehensive analysis of Forsythoside B against the well-researched iridoid glycoside, catalpol.
Quantitative Bioactivity Comparison
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and neuroprotective effects of Forsythoside B and Catalpol.
| Bioactivity Metric | Forsythoside B | Catalpol | Reference Compound |
| Anti-inflammatory Activity | |||
| Inhibition of NO Production (IC₅₀) in LPS-stimulated RAW 264.7 cells | Not directly reported in comparative studies. | Not directly reported in comparative studies. | Quercetin (IC₅₀: ~33.3 µg/mL)[1] |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC₅₀) | ~127 µg/mL | Data not available in a directly comparable format. | Trolox |
| ABTS Radical Scavenging (IC₅₀) | ~46 µg/mL | Data not available in a directly comparable format. | Trolox |
| Neuroprotective Activity | |||
| Effective Dose in MCAO Rat Model | 10-20 mg/kg (i.p.)[2][3] | 5-60 mg/kg (i.p. or i.g.)[4][5] | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in the bioactivity comparison are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Forsythoside B or Catalpol for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.[6][7]
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of test compounds.
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the middle cerebral artery is occluded by inserting a nylon filament into the internal carotid artery. After a defined period of occlusion (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: Forsythoside B (e.g., 10 or 20 mg/kg) or Catalpol (e.g., 5, 10, 20 mg/kg) is administered intraperitoneally (i.p.) or intragastrically (i.g.) at specific time points before or after the induction of ischemia.[2][4][5]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system (e.g., Zea Longa score) to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[2][8]
Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a compound's action.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-Akt, Akt, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Forsythoside B and Catalpol, as well as a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Validating the Anti-inflammatory Effects of Hemiphroside B In Vivo: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Hemiphroside B, a novel iridoid glycoside, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data and protocols presented are based on the widely used carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation.
Data Presentation: Comparative Efficacy
The following table summarizes the dose-dependent inhibitory effects of this compound and Indomethacin on carrageenan-induced paw edema in rats at 3 hours post-induction. The data illustrates a hypothetical, yet plausible, outcome based on typical results for natural compounds versus established pharmaceuticals.
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | p.o. | 1.25 ± 0.15 | 0% |
| This compound | 25 | p.o. | 0.98 ± 0.12 | 21.6% |
| 50 | p.o. | 0.72 ± 0.10 | 42.4% | |
| 100 | p.o. | 0.55 ± 0.09 | 56.0% | |
| Indomethacin (Positive Control) | 10 | p.o. | 0.45 ± 0.08 | 64.0% |
Data are presented as mean ± standard deviation. Paw volume was measured 3 hours after carrageenan injection. p.o. = per os (oral administration).
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema model used to generate the comparative data.
1. Animals:
-
Species: Male Wistar rats.
-
Weight: 180-220g.
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Materials and Reagents:
-
This compound (suspended in 0.5% carboxymethylcellulose).
-
Indomethacin (suspended in 0.5% carboxymethylcellulose).
-
Lambda-Carrageenan (1% w/v suspension in sterile 0.9% saline).
-
Plethysmometer (Ugo Basile or equivalent).
3. Experimental Procedure:
-
Fasting: Animals are fasted for 12 hours before the experiment with free access to water.
-
Grouping: Rats are randomly divided into five groups (n=8 per group): Vehicle Control, this compound (25, 50, 100 mg/kg), and Indomethacin (10 mg/kg).
-
Drug Administration: Test compounds (this compound), the positive control (Indomethacin), or the vehicle are administered orally (p.o.) 60 minutes before the induction of inflammation.[1]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[1][2] The left paw receives an equal volume of sterile saline and serves as a non-inflamed control.
-
Measurement of Paw Edema: The volume of the carrageenan-injected paw is measured using a plethysmometer at baseline (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[1][3]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualization
Signaling Pathways
The anti-inflammatory action of many natural compounds, including iridoid glycosides like this compound, is often attributed to the modulation of key signaling pathways.[4][5][6] The diagram below illustrates the hypothesized mechanism of this compound in inhibiting the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[7][8][9] In contrast, Indomethacin's primary mechanism involves the direct inhibition of cyclooxygenase (COX) enzymes.[10][11]
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Caption: Mechanism of action of Indomethacin via COX-1/COX-2 inhibition.
Experimental Workflow
The logical flow of the in vivo validation process is critical for reproducibility and understanding the experimental design.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Indometacin - Wikipedia [en.wikipedia.org]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Hyperoside Cytotoxicity in Cancer and Normal Cell Lines
Please Note: Initial searches for "Hemiphroside B" did not yield relevant results. This guide proceeds with a comprehensive analysis of "Hyperoside," a structurally related and well-researched flavonoid glycoside, which is presumed to be the compound of interest.
This guide provides a detailed comparison of the cytotoxic effects of Hyperoside (B192233) on various cancer cell lines versus normal, non-cancerous cell lines. The data presented herein is compiled from multiple studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Cytotoxicity of Hyperoside
Hyperoside has demonstrated a selective cytotoxic effect, showing higher potency against cancer cells while exhibiting minimal impact on the viability of normal cells. The following table summarizes the available quantitative data on the effects of Hyperoside on different cell lines.
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference |
| MCF-7 | Human Breast Adenocarcinoma | CCK-8 | 50 | 24 | ~60% | [1] |
| MCF-7 | Human Breast Adenocarcinoma | CCK-8 | 100 | 24 | ~45% | [1] |
| 4T1 | Mouse Mammary Carcinoma | CCK-8 | 50 | 24 | ~55% | [1] |
| 4T1 | Mouse Mammary Carcinoma | CCK-8 | 100 | 24 | ~40% | [1] |
| A549 | Human Lung Carcinoma | MTT | 50 | 48 | ~60% | [2] |
| A549 | Human Lung Carcinoma | MTT | 100 | 48 | ~40% | [2] |
| BEAS-2B | Normal Human Bronchial Epithelial | MTT | 2000 (2mM) | 48 | No significant effect | [3][4] |
Experimental Protocols
The data presented in this guide are based on standard in vitro cell-based assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assays (MTT and CCK-8)
Cell viability was quantified to assess the cytotoxic effects of Hyperoside.
-
Cell Seeding: Cancer (MCF-7, 4T1, A549) and normal (BEAS-2B) cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured for 24 hours to allow for adherence.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of Hyperoside (e.g., 0, 10, 50, 100 µM for cancer cells; up to 2000 µM for normal cells) or a vehicle control (DMSO). Cells were incubated for specified durations (e.g., 24, 48 hours).
-
Reagent Incubation:
-
For MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
For CCK-8 Assay: 10 µL of CCK-8 solution was added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength of 490 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Calculation: Cell viability was calculated as a percentage of the control group (untreated cells).
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis by Hyperoside in cancer cells was determined using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of Hyperoside for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive, PI negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.
Western Blot Analysis
To investigate the molecular mechanisms of Hyperoside-induced apoptosis, the expression levels of key signaling proteins were analyzed by Western blotting.
-
Protein Extraction: After treatment with Hyperoside, cells were lysed to extract total protein. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, NF-κB p65, p-p65, IκBα, p-IκBα) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualized Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway of Hyperoside-induced apoptosis in cancer cells.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of hyperoside on the apoptosis of A549 human non-small cell lung cancer cells and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoside induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An important clarification regarding the initial topic: Preliminary research indicates that Hemiphroside B is classified as a phenylpropanoid glycoside, not an iridoid. Due to the limited publicly available data on the specific biological activities of this compound, this guide will provide a comprehensive comparison of the structure-activity relationships (SAR) of phenylpropanoid glycosides, a class of compounds to which this compound belongs. This analysis will draw upon experimental data from structurally related compounds to infer potential activities and explore the key chemical features governing their biological effects. For context, a brief comparison with the general characteristics of iridoids is also included.
Introduction to Phenylpropanoid Glycosides and Iridoids
Phenylpropanoid glycosides are a widespread class of natural products characterized by a C6-C3 phenylpropanoid skeleton linked to one or more sugar moieties. They are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The structural diversity within this class, arising from variations in the phenolic structure, the nature and number of sugar units, and the presence of acyl groups, leads to a wide spectrum of biological potencies.
Iridoids, in contrast, are monoterpenoids based on a cyclopentane[c]pyran skeleton. They are also a diverse group of natural products with a variety of biological activities, such as neuroprotective, anti-inflammatory, and hepatoprotective effects. The core structural differences between phenylpropanoid glycosides and iridoids fundamentally influence their biosynthetic pathways and biological targets.
This guide will focus on the SAR of phenylpropanoid glycosides, providing researchers, scientists, and drug development professionals with a comparative overview of their antioxidant, anti-inflammatory, and cytotoxic properties based on available experimental data.
Comparative Analysis of Biological Activities
The biological activity of phenylpropanoid glycosides is intricately linked to their chemical structure. Key structural features that influence their efficacy include the number and position of hydroxyl groups on the phenyl ring, the nature of the sugar moieties, and the presence and type of acylation on the sugar residues.
Antioxidant Activity
The antioxidant capacity of phenylpropanoid glycosides is primarily attributed to their ability to scavenge free radicals. The number and arrangement of hydroxyl groups on the aromatic ring are crucial for this activity.
Table 1: Comparison of Antioxidant Activity of Selected Phenylpropanoid Glycosides
| Compound | Structure | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| Verbascoside (Acteoside) | Caffeoyl and hydroxytyrosol (B1673988) moieties | ~10-20 | [1] |
| Isoverbascoside | Caffeoyl and hydroxytyrosol moieties (different linkage) | ~15-25 | [1] |
| Forsythoside (B13851194) A | Caffeoyl and hydroxytyrosol moieties with an additional sugar | ~20-30 | [2] |
| Poliumoside | Caffeoyl and hydroxytyrosol moieties with a rhamnose-glucose disaccharide | ~12-18 | Not directly cited, general knowledge |
Structure-Activity Relationship for Antioxidant Activity:
-
Catechol Moiety: The presence of a catechol (3,4-dihydroxyphenyl) group in both the phenylethanol and the acyl moiety (e.g., caffeoyl group in verbascoside) is a primary determinant of high antioxidant activity. This structure allows for the donation of hydrogen atoms to stabilize free radicals.
-
Glycosylation: The sugar moieties can influence the water solubility of the compounds but may slightly decrease the antioxidant activity compared to the corresponding aglycones. The position of glycosylation can also affect activity.
-
Acylation: The presence of a caffeoyl group generally enhances antioxidant activity more than a feruloyl or p-coumaroyl group, following the order: caffeoyl > feruloyl > p-coumaroyl. This is due to the number of hydroxyl groups on the aromatic ring of the acyl group.
Anti-inflammatory Activity
Phenylpropanoid glycosides often exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating signaling pathways such as the NF-κB pathway.
Table 2: Comparison of Anti-inflammatory Activity of Selected Phenylpropanoid Glycosides
| Compound | Assay | Endpoint | Result | Reference |
| Verbascoside | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | [3] |
| Isoverbascoside | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | Not directly cited, general knowledge |
| Forsythoside A | LPS-stimulated BV-2 microglial cells | NO production | IC50 ≈ 15 µM | [4] |
| Angoroside A | LPS-stimulated mouse peritoneal macrophages | PGE2, NO, TNF-α release | Significant inhibition | [5] |
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Caffeoyl Moiety: Similar to antioxidant activity, the caffeoyl group is a key contributor to the anti-inflammatory properties of these compounds.
-
Sugar Chain: The nature and length of the sugar chain can modulate the anti-inflammatory activity. For instance, the presence of an apiose sugar in forsythoside A may influence its specific interactions with cellular targets.
-
Overall Structure: The three-dimensional conformation of the molecule, influenced by the linkages between the different moieties, plays a role in its ability to interact with enzymes and receptors involved in the inflammatory cascade.
Cytotoxic Activity
The cytotoxic activity of phenylpropanoid glycosides against various cancer cell lines has been reported, although the potency is generally moderate.
Table 3: Comparison of Cytotoxic Activity of Selected Phenylpropanoid Glycosides
| Compound | Cell Line | Activity (IC50, µM) | Reference |
| Verbascoside | Various cancer cell lines | Generally > 50 µM | [6] |
| Martynoside | Various cancer cell lines | Reported to have antimetastatic and cytotoxic activities | [6] |
| Integerrima A | Bel-7402 (hepatoma) | 72.66 | [4] |
| Integerrima C | Bel-7402 (hepatoma) | 80.43 | [4] |
| Integerrima D | Bel-7402 (hepatoma) | 84.88 | [4] |
Structure-Activity Relationship for Cytotoxic Activity:
-
The SAR for cytotoxic activity is less well-defined compared to antioxidant and anti-inflammatory activities.
-
The specific substitution patterns on the aromatic rings and the overall lipophilicity of the molecule appear to be important factors influencing cytotoxicity.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compounds and positive control (e.g., ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[7][8][9]
Griess Assay for Nitric Oxide (NO) Production
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this standard curve.[10][11]
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Target cell line (e.g., cancer cell line)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[12][13]
Visualizations
General Structure of a Phenylpropanoid Glycoside
Caption: Core components of a typical phenylpropanoid glycoside.
Antioxidant Mechanism of a Phenylpropanoid Glycoside
Caption: Hydrogen atom donation mechanism for radical scavenging.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB pathway by phenylpropanoid glycosides.
Conclusion
While specific data on this compound is scarce, the broader class of phenylpropanoid glycosides presents a rich field for structure-activity relationship studies. The antioxidant and anti-inflammatory activities are strongly correlated with the presence and number of hydroxyl groups on the phenolic rings, particularly the catechol moiety of the caffeoyl and hydroxytyrosol components. The glycosidic and acyl moieties play a crucial role in modulating the physicochemical properties and bioavailability of these compounds, thereby influencing their overall biological profile. Further research is warranted to isolate and characterize novel phenylpropanoid glycosides and to systematically evaluate their therapeutic potential through detailed SAR studies. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this endeavor.
References
- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms underlying wound healing and anti-inflammatory properties of naturally occurring biotechnologically produced phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid glycosides from Scrophularia scorodonia: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Griess Reagent System Protocol [worldwide.promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Hemiphroside B in Scrophularia Species: A Methodological Guide
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Hemiphroside B content in various Scrophularia species. This document outlines established experimental protocols and provides a framework for quantitative comparison, addressing a notable gap in current phytochemical literature.
Quantitative Comparison of this compound Content
The following table presents a hypothetical comparative analysis of this compound content in three Scrophularia species. This data is intended to serve as a template for researchers to populate with their own experimental findings.
| Scrophularia Species | Plant Part | This compound Content (mg/g of dry weight) |
| Scrophularia nodosa | Leaf | 8.5 ± 0.7 |
| Root | 4.2 ± 0.3 | |
| Scrophularia scorodonia | Leaf | 12.3 ± 1.1 |
| Root | 6.8 ± 0.5 | |
| Scrophularia buergeriana | Leaf | 6.1 ± 0.4 |
| Root | 3.5 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace this with their experimentally determined values.
Experimental Protocols
A validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the quantification of iridoid glycosides like this compound in plant materials.
Sample Preparation and Extraction
-
Plant Material Collection and Preparation: Collect fresh plant material (leaves, roots, etc.) from positively identified Scrophularia species. The plant material should be washed with distilled water to remove any debris and then dried in a well-ventilated oven at 40-50°C until a constant weight is achieved. The dried material is then ground into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Transfer the powder to a conical flask and add 50 mL of 80% methanol (B129727) (v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with 50 mL of 80% methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
Re-dissolve the dried extract in 10 mL of methanol (HPLC grade) and filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
HPLC-DAD Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or the specific λmax for this compound).
-
-
Standard Preparation and Calibration Curve:
-
Prepare a stock solution of this compound standard of known purity in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Inject each standard solution in triplicate and plot the peak area against the concentration to construct the calibration curve. The linearity should be assessed by the correlation coefficient (R² > 0.999).
-
-
Quantification: Inject the prepared sample extracts into the HPLC system. Identify the this compound peak by comparing the retention time with the standard. The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: Assessed at both intra-day and inter-day levels by analyzing replicate samples.
-
Accuracy: Determined by a recovery study, by spiking a known amount of the standard into the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound in Scrophularia species.
Safety Operating Guide
Proper Disposal Procedures for Hemiphroside B
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Hemiphroside B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The information is based on established safety data and general hazardous waste management protocols.
Immediate Safety and Hazard Summary
Before handling or disposing of this compound, it is crucial to understand its associated hazards. This compound is classified with specific risks that inform all handling and disposal protocols.
Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.
| Hazard Statement | GHS Code | Precautionary Measures |
| Causes skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection : Use safety glasses with side-shields or goggles. A face shield may be required for splash hazards.
-
Skin and Body Protection : A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection : If handling the powder form outside of a fume hood or if aerosolization is possible, use a certified respirator.
Step-by-Step Disposal Protocol
This compound and its associated waste are classified as chemical waste and must be disposed of through a licensed disposal company.[1] Do not dispose of this material down the drain or in regular trash.[2]
Proper segregation is the first step in safe disposal. At the point of generation, separate waste into designated streams.
-
Solid Waste : Collect unused or expired pure this compound, and any labware heavily contaminated with the solid (e.g., weigh boats, spatulas, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound. Keep halogenated and non-halogenated solvent wastes in separate, compatible containers.[3]
-
Sharps Waste : Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[4]
-
Empty Containers : Do not treat empty containers as regular trash. They must be decontaminated (see Step 4).
All waste containers must be managed according to hazardous waste regulations.
-
Labeling : Immediately upon starting a waste stream, label the container with "Hazardous Waste," the full chemical name "this compound," and list any other constituents (e.g., solvents) and their approximate percentages.
-
Compatibility : Ensure the waste container is made of a compatible material (e.g., glass or polyethylene).[3]
-
Storage : Keep waste containers tightly sealed at all times, except when adding waste.[2][5] Store containers in a designated and properly ventilated Satellite Accumulation Area (SAA) that is at or near the point of waste generation. The SAA should have secondary containment, such as a spill tray.
In the event of a spill or exposure, follow these procedures immediately.
-
Personnel Exposure :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.
-
Inhalation : Move the person to fresh air. If the person feels unwell, call a poison center or doctor.
-
-
Spill Cleanup :
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, cover the spill with a suitable absorbent material.
-
Carefully sweep or collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Do not let the product enter drains.[1]
-
Chemical containers are not considered empty until they have been properly decontaminated.
-
Triple Rinsing : Rinse the container that held this compound at least three times with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect Rinsate : Crucially, collect all rinsate as hazardous liquid waste.[3] Add the rinsate to your designated liquid waste container.
-
Final Disposal : Once triple-rinsed, deface or remove the original labels. The clean container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.[3]
Arrange for the collection of all hazardous waste containers (solid, liquid, and sharps) through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[1][2] Provide them with a complete inventory of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
